4-Bromo-2-chlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMZNSJPVADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426651 | |
| Record name | 4-Bromo-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154607-01-9 | |
| Record name | 4-Bromo-2-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorobenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chlorobenzonitrile | |
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| Record name | 4-bromo-2-chlorobenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |
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| Record name | 4-Bromo-2-chlorobenzonitrile | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzonitrile, identified by the CAS number 154607-01-9, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a nitrile group and two distinct halogen atoms (bromine and chlorine) on a benzene ring, offers a versatile platform for complex organic syntheses. This document provides an in-depth technical overview of its chemical properties, established synthesis protocols, key applications in drug discovery and development, and essential safety and handling information. The differential reactivity of its functional groups allows for selective and sequential chemical transformations, making it a valuable building block for constructing diverse molecular architectures.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from various sources. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 154607-01-9 | [3] |
| Molecular Formula | C₇H₃BrClN | [3][4] |
| Molecular Weight | 216.46 g/mol | [3][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Chloro-4-bromobenzonitrile | [2] |
| Physical Form | Crystal - Powder / White to very pale yellow or off-white crystalline solid | [1][2][6] |
| Melting Point | 71 - 82 °C | [2][3] |
| Boiling Point | 312.8 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform; sparingly soluble in water. | [2][7] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room Temperature (10°C - 25°C), protect from light | [1][3] |
| InChI Key | AYQBMZNSJPVADT-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through multi-step chemical reactions. The most common routes involve the transformation of commercially available precursors. Below are detailed experimental protocols for two established synthesis methods.
Synthesis from 4-Amino-2-chlorobenzonitrile via Sandmeyer Reaction
A prevalent method for synthesizing this compound involves the diazotization of 4-amino-2-chlorobenzonitrile followed by a Sandmeyer reaction.
Experimental Protocol:
-
Diazotization: 4-Amino-2-chlorobenzonitrile (38 mmol) is dissolved in concentrated hydrochloric acid (27 ml). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (39 mmol) in water is added dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.[8]
-
Sandmeyer Reaction: The resulting diazonium salt solution is then slowly added to a flask containing copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 ml) at 0 °C. The reaction mixture is stirred for 2 hours, allowing the temperature to rise to 20 °C.[8]
-
Work-up and Purification: The reaction mixture is poured into ice water (50 ml) and extracted with ethyl acetate (3 x 100 ml). The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (150 ml) and brine (3 x 100 ml), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (petroleum ether:ethyl acetate, 10:1) to yield this compound as a white solid (72-75% yield).[8]
Caption: Synthesis of this compound via Sandmeyer Reaction.
Synthesis from 2-Chlorotoluene
An alternative synthetic route starts from 2-chlorotoluene, involving bromination followed by conversion of the methyl group to a nitrile.
Experimental Protocol:
-
Bromination: 2-Chlorotoluene is subjected to electrophilic aromatic bromination to produce 4-bromo-2-chlorotoluene. This reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst.
-
Nitrile Formation: The methyl group of 4-bromo-2-chlorotoluene is then converted into a nitrile group. While the Sandmeyer reaction is not directly applicable here, ammoxidation is a common industrial method for this transformation.[4][9]
Caption: Synthesis of this compound from 2-Chlorotoluene.
Applications in Research and Drug Development
This compound is a highly valued intermediate in the synthesis of complex organic molecules due to the differential reactivity of its functional groups.[4]
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[2][4]
-
Androgen Receptor Antagonists: It is a key intermediate in the development of drugs targeting castration-resistant prostate cancer.[3][9] For instance, it is used in the synthesis of androgen receptor antagonists through reactions like the Suzuki coupling.[10]
-
Other Therapeutic Areas: It is also utilized in the synthesis of antidepressants, antipsychotics, and anti-inflammatory drugs.[2]
Agrochemical Applications
In the agrochemical industry, this compound is an important precursor for the production of pesticides, herbicides, and fungicides.[2][4]
Organic Synthesis
The presence of both bromine and chlorine atoms allows for regioselective reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the more reactive bromine atom can be selectively targeted.[7][9] The nitrile group can be readily transformed into other functional groups like amines or carboxylic acids, further enhancing its synthetic utility.[7]
Caption: Applications of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The ¹H NMR spectrum typically shows three signals in the aromatic region, corresponding to the three protons on the benzene ring.[9] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrile, chlorine, and bromine atoms are particularly diagnostic.[9] |
| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) stretching vibration. |
| Mass Spectrometry | Mass spectrometry data will confirm the molecular weight and fragmentation pattern of the compound. |
Note: Specific spectral data can be found in various chemical databases and from commercial suppliers.[5][11]
Safety and Handling
This compound is a hazardous substance and requires careful handling.
| Hazard Information | Description |
| GHS Pictograms | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) |
| Signal Word | Danger / Warning |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331/H332: Toxic/Harmful if inhaled. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.[12][13][14]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[12][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required.[12][14]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12][14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[12][14]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its well-defined reactivity, stemming from the distinct electronic nature of its three functional groups, provides chemists with a reliable and versatile tool for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.
References
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- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzonitrile is a halogenated aromatic nitrile, a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, makes it a valuable intermediate in the preparation of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and a logical workflow for its characterization.
Core Physical Properties
The physical properties of this compound have been determined and are summarized in the table below. These values represent typical data and may vary slightly depending on the purity of the sample and the analytical method employed.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrClN | [1][3][4][5] |
| Molecular Weight | 216.46 g/mol | [1][3][4][5][6][7] |
| Appearance | White to off-white or cream crystalline powder/solid. | [1][8][9][10][11] |
| Melting Point | 67-73 °C | [4][5][8][10] |
| 71-73 °C | [4] | |
| 69.0 to 73.0 °C | [8] | |
| 79-82 °C | [1] | |
| 67-68 °C | [5][12] | |
| Boiling Point | 142-143 °C at 10 mmHg | [4][5][8][9][12] |
| 312.8 °C (Predicted) | [1] | |
| Density | 1.74 g/cm³ (Predicted) | [5][9][12] |
| Solubility | Soluble in methanol and other organic solvents like ethanol and chloroform. Sparingly soluble in water. | [1][8][9][12] |
| Flash Point | 123 °C | [5] |
| Refractive Index | 1.623 | [5] |
| Vapor Pressure | 0.00393 mmHg at 25 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, confirming the substitution pattern on the benzene ring.[7][13][14][15][16]
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.[7][15]
-
Mass Spectrometry (MS) : Mass spectral data, including GC-MS, are available and show the molecular ion peak, which is useful for confirming the molecular weight.[7][13][14][15][16] The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern.[13]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound, adapted from standard organic chemistry laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.[17][18]
-
Sample Preparation : A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating : The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Boiling Point Determination (at reduced pressure)
Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure (vacuum distillation) to prevent decomposition.[17]
-
Apparatus Setup : A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source with a manometer to measure the pressure.
-
Sample Introduction : A small sample of this compound is placed in the round-bottom flask along with a boiling chip or a magnetic stir bar.
-
Distillation : The system is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then heated gently.
-
Temperature Reading : The temperature is recorded when the vapor condensation front is level with the thermometer bulb and remains constant. This temperature is the boiling point at that specific pressure.
Solubility Assessment
The solubility of this compound in various solvents can be determined qualitatively.[18][19]
-
Sample Preparation : A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition : A measured volume of a solvent (e.g., 1 mL of water, methanol, ethanol, chloroform) is added to each test tube.
-
Observation : The mixture is agitated at a constant temperature (e.g., room temperature). The solubility is observed and can be categorized as soluble, sparingly soluble, or insoluble.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a synthesized or procured batch of this compound.
Caption: Workflow for the physical characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with the outlined experimental protocols and the logical workflow, offer a robust framework for researchers, scientists, and drug development professionals. A comprehensive understanding and verification of these properties are critical for ensuring the quality, consistency, and successful application of this important chemical intermediate in the synthesis of novel compounds.
References
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- 6. This compound | 154607-01-9 | FB45872 [biosynth.com]
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- 8. This compound | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | 154607-01-9 [chemicalbook.com]
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- 18. docsity.com [docsity.com]
- 19. scribd.com [scribd.com]
4-Bromo-2-chlorobenzonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzonitrile, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical structure, nomenclature, physicochemical and spectral properties, a validated synthesis protocol, and its application in medicinal chemistry.
Chemical Structure and IUPAC Name
This compound is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, and a chlorine atom.
-
IUPAC Name: this compound[1]
-
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key physical, chemical, and spectral data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClN | [1] |
| Molecular Weight | 216.46 g/mol | [1] |
| Physical State | White to off-white crystalline powder | [3] |
| Melting Point | 67-72 °C | |
| Boiling Point | 142-143 °C at 10 mmHg | [3] |
| CAS Number | 154607-01-9 | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.73 (s, 1H), δ 7.55 (s, 2H) | [2] |
| ¹³C NMR (CDCl₃, ppm) | δ 137.8, 134.6, 133.1, 130.8, 128.2, 115.3 | [2] |
| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ at m/z 217. Major fragments at m/z 136 and 100.[1] | |
| FT-IR (cm⁻¹) | Characteristic peaks for C≡N stretch, C-Br, C-Cl, and aromatic C-H and C-C bonds are observable. | [2] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A well-established method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-chloro-4-aminobenzonitrile.[2] This two-step process involves diazotization of the primary amine followed by bromination.
Step 1: Diazotization of 2-chloro-4-aminobenzonitrile
-
Dissolve 2-chloro-4-aminobenzonitrile in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C to form the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated hydrochloric acid.
-
Slowly add the previously prepared cold diazonium salt solution to the CuBr solution.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through extraction and purified by recrystallization or column chromatography.
Applications in Drug Development
This compound is a crucial building block in the synthesis of advanced pharmaceutical intermediates. Notably, it is used in the preparation of androgen receptor (AR) antagonists, which are under investigation for the treatment of castration-resistant prostate cancer. The bromo- and chloro-substituents provide reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity.[2]
Below is a diagram illustrating the logical workflow for the synthesis of an androgen receptor antagonist intermediate starting from this compound.
Caption: Synthetic pathway to an AR antagonist intermediate.
References
The Solubility Profile of 4-Bromo-2-chlorobenzonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-chlorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated resource on its solubility in various organic solvents, alongside a detailed experimental protocol for solubility determination.
Introduction
This compound is a versatile synthetic building block utilized in the preparation of a range of bioactive molecules. Its strategic substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This guide summarizes the available solubility data and provides a standardized methodology for its empirical determination.
Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and a calculated value for water solubility have been compiled from various sources. The following table summarizes the known solubility profile of this compound. It is important to note that "soluble" is a qualitative term and the actual quantitative solubility can vary significantly between solvents and with temperature.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Source |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [2][3][4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | [1] |
| Water | H₂O | Polar Protic | Sparingly Soluble | Not Specified | [1] |
| Water | H₂O | Polar Protic | 0.0699 mg/mL (Calculated) | Not Specified | [5] |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol describes the equilibrium solubility (shake-flask) method, a gold standard for determining the thermodynamic solubility of a solid compound in a solvent.[6][7] This method can be employed by researchers to obtain precise quantitative solubility data for this compound in specific organic solvents of interest.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, chloroform)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Calibrated pipettes and tips
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is ensured when undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[6] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents remains limited in the literature, its qualitative solubility in common solvents like methanol, ethanol, and chloroform is established. For researchers requiring precise solubility values for process development, reaction optimization, or formulation, the provided experimental protocol for equilibrium solubility determination offers a robust and reliable methodology. The generation of such data will be a valuable contribution to the broader scientific community engaged in the use of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 154607-01-9 [chemicalbook.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 154607-01-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Analysis of 4-Bromo-2-chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-Bromo-2-chlorobenzonitrile, a compound of interest in pharmaceutical research and organic synthesis. This document outlines the key fragmentation data, a representative experimental protocol for its acquisition, and a visual representation of the fragmentation pathway.
Core Data Presentation
The quantitative data pertaining to the mass spectrometry fragmentation of this compound, as identified through Gas Chromatography-Mass Spectrometry (GC-MS), is summarized below. The data is sourced from the PubChem database.[1]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Interpretation |
| 217/219/221 | Molecular Ion [M]˙⁺ | [C₇H₃BrClN]˙⁺ | The intact molecule with one electron removed, showing a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| 136/138 | [M - Br]⁺ | [C₇H₃ClN]⁺ | Loss of a bromine radical from the molecular ion. The isotopic pattern is due to the chlorine atom. |
| 101 | [M - Br - Cl]⁺ | [C₇H₃N]⁺ | Subsequent loss of a chlorine radical from the [M - Br]⁺ fragment. |
| 110 | [M - Br - HCN]⁺ | [C₆H₃Cl]⁺ | Loss of a neutral hydrogen cyanide molecule from the [M - Br]⁺ fragment. |
Experimental Protocols
While a specific detailed experimental protocol for the cited data is not publicly available, a representative Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of similar aromatic halogenated compounds is provided below. This protocol is based on standard analytical chemistry practices.
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
Materials:
-
Sample: this compound, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Carrier Gas: Helium (99.999% purity).
GC Method:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40 - 300 amu.
-
Solvent Delay: 3 minutes.
Data Analysis:
The acquired total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and to determine the m/z values and relative abundances of its fragment ions.
Fragmentation Pathway Visualization
The fragmentation of this compound under electron ionization typically proceeds through a series of characteristic losses of its substituents. The following diagram illustrates the logical fragmentation pathway.
References
FT-IR Spectroscopic Analysis of 4-Bromo-2-chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-Bromo-2-chlorobenzonitrile. It includes a detailed table of expected vibrational frequencies and a comprehensive experimental protocol for obtaining the FT-IR spectrum of a solid sample. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this compound.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The positions of the bromine and chlorine substituents on the benzene ring influence the vibrational frequencies, providing a unique spectroscopic fingerprint for the molecule.[1] The table below summarizes the expected vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
The following protocol details the Attenuated Total Reflectance (ATR) FT-IR spectroscopic method for a solid sample such as this compound. This technique is often preferred for its simplicity and minimal sample preparation.
Instrumentation:
-
A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a DuraSamplIR II ATR accessory.[2]
Sample Preparation and Analysis:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal is clean and free of any residual contaminants. This can be achieved by wiping the crystal with a soft tissue dampened with a suitable solvent, such as isopropanol or ethanol, followed by a dry tissue to ensure the surface is completely dry.
-
Background Spectrum: A background spectrum should be collected before analyzing the sample. This is done with the clean, empty ATR crystal to account for any environmental interferences, such as atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with the expected vibrational frequencies.
Alternatively, the thin solid film method can be used.[3] This involves dissolving a small amount of the solid sample (approximately 50 mg) in a volatile solvent like methylene chloride.[3] A drop of this solution is then placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3] The plate is then placed in the sample holder of the FT-IR instrument to obtain the spectrum.[3]
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.
Caption: Logical workflow for FT-IR analysis of this compound.
References
synthesis of 4-Bromo-2-chlorobenzonitrile from 2-chloro-4-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-2-chlorobenzonitrile from 2-chloro-4-aminobenzonitrile, a key transformation in the production of intermediates for the pharmaceutical and agrochemical industries. The primary and most well-established method for this conversion is the Sandmeyer reaction, a reliable process for replacing an amino group on an aromatic ring with a bromide.[1][2][3] This guide provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the chemical pathway and workflow.
Core Synthesis Pathway: The Sandmeyer Reaction
The synthesis of this compound from 2-chloro-4-aminobenzonitrile is efficiently achieved through a two-step Sandmeyer reaction.[1][2] The first step involves the diazotization of the primary aromatic amine, 2-chloro-4-aminobenzonitrile. In this stage, the amine is treated with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a carefully controlled low temperature (0-5 °C) to form a diazonium salt intermediate.[4][5] It is crucial to maintain this low temperature to prevent the unstable diazonium salt from decomposing.[5][6]
In the second step, the diazonium salt solution is added to a solution containing a copper(I) bromide (CuBr) catalyst.[1][4] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, leading to the formation of the desired product, this compound, with the evolution of nitrogen gas.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Sandmeyer reaction, based on typical experimental findings.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-aminobenzonitrile | [1][4] |
| Key Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) bromide (CuBr) | [4] |
| Reaction Temperature (Diazotization) | 0 - 5 °C | [4][5] |
| Reaction Time (Bromination) | 2 hours | [4] |
| Typical Yield | 72 - 75% | [4] |
| Product Molecular Formula | C₇H₃BrClN | [7] |
| Product Molecular Weight | 216.46 g/mol | [7] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2-chloro-4-aminobenzonitrile.
Materials:
-
2-chloro-4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
Step 1: Diazotization of 2-chloro-4-aminobenzonitrile
-
Dissolve 2-chloro-4-aminobenzonitrile (1.0 equivalent) in concentrated hydrochloric acid.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.5 equivalents) dropwise to the stirred solution. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition to prevent the decomposition of the diazonium salt.[4][5]
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (approximately 1.4 equivalents) in concentrated hydrochloric acid.
-
Slowly pour the freshly prepared, cold diazonium salt solution into the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to stir for 2 hours. The temperature may be allowed to rise to room temperature during this period.[4]
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent, to afford this compound as a white solid.[4]
Visualizing the Process
To further clarify the synthesis, the following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis.
References
- 1. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 154607-01-9 [smolecule.com]
A Technical Guide to the Sandmeyer Reaction for the Synthesis of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-2-chlorobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries, via the Sandmeyer reaction.[1] This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Introduction
The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of a primary aromatic amine into an aryl halide or pseudohalide.[2][3] This reaction proceeds through the formation of an aryl diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[3][4] The synthesis of this compound from an appropriate amino precursor is a classic application of this reaction, offering a reliable route to this key building block.[5]
Experimental Protocol
The following protocol for the synthesis of this compound is based on established procedures.[6][7] The reaction is a two-stage process involving the initial formation of a diazonium salt, followed by its conversion to the final product.
Materials:
-
4-Amino-2-chlorobenzonitrile (or 4-Cyano-3-chloroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 ml).
-
Cool the resulting solution to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (39 mmol, 1.5 eq) to the stirred solution, ensuring the temperature is maintained between 0 and 5°C. The slow addition is crucial for controlling the exothermic reaction.
Stage 2: Sandmeyer Bromination [6][7]
-
In a separate flask, prepare a solution of copper(I) bromide (53 mmol, 1.4 eq) in concentrated hydrochloric acid (22 ml).
-
Pour the previously prepared cold diazonium salt solution into the copper(I) bromide solution.
-
Allow the reaction mixture to stir for 2 hours, with the temperature gradually rising to 20°C.
-
Upon completion, pour the reaction mixture into ice water (50 ml).
-
Extract the aqueous mixture with ethyl acetate (100 ml).
-
Separate the organic layer, and further extract the aqueous layer with ethyl acetate (2 x 50 ml).
-
Combine all the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution (1 x 150 ml) and brine (3 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a petroleum ether:ethyl acetate (10:1) eluent to yield this compound as a white solid.
Quantitative Data
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-chlorobenzonitrile | [6] |
| Molar Amount of Starting Material | 38 mmol | [6][7] |
| Reagents | ||
| Sodium Nitrite (NaNO₂) | 39 mmol (1.5 eq) | [6][7] |
| Copper(I) Bromide (CuBr) | 53 mmol (1.4 eq) | [6][7] |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | [6][7] |
| Sandmeyer Reaction Temperature | 0 - 20 °C | [6] |
| Reaction Time | 2 hours | [6][7] |
| Product | ||
| Product Name | This compound | [6] |
| Appearance | White Solid | [6][7] |
| Yield | 72-75% | [6] |
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 154607-01-9 [smolecule.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Differential Reactivity of Halogens in 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzonitrile is a versatile trifunctional synthetic intermediate, prized in the pharmaceutical and agrochemical industries for its capacity for regioselective chemical transformations. The presence of two distinct halogen atoms, bromine and chlorine, at the C-4 and C-2 positions respectively, along with an electron-withdrawing nitrile group at C-1, imparts a well-defined reactivity profile. This guide provides a comprehensive analysis of the differential reactivity of the C-Br and C-Cl bonds in this molecule, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for chemists engaged in the synthesis of complex molecular frameworks.
Introduction
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. Dihaloarenes containing different halogens offer a powerful platform for sequential and site-selective bond formation. This compound has emerged as a valuable building block due to the predictable and exploitable difference in reactivity between the carbon-bromine and carbon-chlorine bonds.[1] This differential reactivity allows for the selective modification of one position while leaving the other halogen intact for subsequent transformations, enabling the efficient construction of complex, multi-substituted aromatic compounds.[1] This technical guide will delve into the key reactions that exploit this reactivity difference, providing practical data and methodologies for laboratory application.
Core Principles of Differential Reactivity
The differential reactivity of the halogens in this compound is primarily governed by two factors: the relative strengths of the C-Br and C-Cl bonds and the electronic influence of the nitrile group.
-
Carbon-Halogen Bond Strength: The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This results in a lower activation energy for oxidative addition to a palladium(0) catalyst, which is the key initial step in most cross-coupling reactions.[1] Consequently, the C-Br bond is significantly more reactive in palladium-catalyzed transformations.[1]
-
Electronic Effects: The strongly electron-withdrawing nitrile group (-CN) plays a crucial role in activating the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. In this compound, the chlorine atom is ortho to the nitrile group, and the bromine atom is para. This positioning makes both halogen sites susceptible to nucleophilic aromatic substitution (SNAr), with the relative reactivity depending on the specific nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The significantly higher reactivity of the C-Br bond is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be performed with high selectivity at the C-Br bond. This is a key step in the synthesis of intermediates for drugs such as the androgen receptor antagonist darolutamide.[1]
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | General Protocol |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | General Protocol |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 95 | General Protocol |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to other palladium-catalyzed reactions, the C-Br bond of this compound is preferentially aminated.
Table 2: Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 | General Protocol |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | General Protocol |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 90 | General Protocol |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with this compound (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq).
-
Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
References
electrophilic and nucleophilic sites of 4-Bromo-2-chlorobenzonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2-chlorobenzonitrile
Introduction
This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a chlorine atom, and a nitrile group.[1][2] Its molecular formula is C7H3BrClN, and it has a molecular weight of 216.46 g/mol .[1][2] This molecule is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its versatile reactivity.[1][3] The presence of multiple functional groups—a nitrile, a bromo, and a chloro substituent—on the aromatic ring imparts a unique chemical profile, offering several reactive sites for synthetic transformations.[3][4] This guide provides a detailed analysis of the electrophilic and nucleophilic centers of this compound, supported by experimental evidence and protocols.
Electrophilic and Nucleophilic Profile
The reactivity of this compound is governed by the electronic effects of its substituents. The electron-withdrawing nature of the nitrile group and the halogens makes the aromatic ring a key electrophilic site.[4] Conversely, the lone pair of electrons on the nitrile nitrogen atom provides a nucleophilic center.
Caption: Electrophilic and nucleophilic sites of this compound.
Electrophilic Sites
-
The Aromatic Ring : The benzonitrile ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitrile (-CN) group and the moderate deactivating effects of the chloro (-Cl) and bromo (-Br) substituents.[4] This reduced electron density makes the aromatic ring an electrophile, rendering it susceptible to nucleophilic aromatic substitution reactions.[4]
-
Carbon Atoms Attached to Halogens (C-Br and C-Cl) : The carbon atoms bonded to the bromine and chlorine atoms are electrophilic due to the electronegativity of the halogens, which polarizes the C-X bond. These sites are the primary locations for palladium-catalyzed cross-coupling reactions.[4] The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in such reactions, allowing for regioselective functionalization.[4] This differential reactivity is a key feature in multi-step syntheses, where the bromine atom can be selectively substituted while the chlorine atom remains for subsequent transformations.[3][4]
-
The Nitrile Carbon : The carbon atom of the nitrile group (-C≡N) is highly electrophilic. The triple bond and the high electronegativity of the nitrogen atom polarize the bond, making the carbon atom susceptible to attack by nucleophiles.[4] This reactivity is exploited in reactions such as hydrolysis and reduction.[3][4]
Nucleophilic Sites
-
The Nitrile Nitrogen : The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a nucleophilic center. It can be protonated in the presence of strong acids, which is the initial step in the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[4] This protonation increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water.[4]
Key Reactions and Mechanistic Insights
The dual halogenation and the presence of the nitrile group allow for a variety of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions are fundamental for forming new carbon-carbon bonds.[3] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective substitution at the C4 position.[4]
Caption: Suzuki coupling reaction with this compound.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important functional groups.
-
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-chlorobenzoic acid.[4] Partial hydrolysis under controlled conditions can produce 4-bromo-2-chlorobenzamide.[4]
-
Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride.[1][3]
Quantitative Data
Spectroscopic data provides insight into the electronic environment of the molecule.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |
| Aromatic Proton | 7.78 | d, J=1.8 | H-3 |
| Aromatic Proton | 7.65 | d, J=8.2 | H-6 |
| Aromatic Proton | 7.52 | dd, J=8.2, 1.8 | H-5 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbon | 137.2 | C-Cl |
| Aromatic Carbon | 135.9 | C-H |
| Aromatic Carbon | 133.8 | C-H |
| Aromatic Carbon | 130.3 | C-Br |
| Aromatic Carbon | 129.5 | C-H |
| Aromatic Carbon | 116.5 | C-CN |
| Nitrile Carbon | 112.1 | CN |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted benzonitriles and may vary slightly based on experimental conditions.
Experimental Protocols
Example Protocol: Suzuki Reaction
The following is a representative protocol for a Suzuki reaction using this compound.[5]
Objective: To synthesize 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Bis(triphenylphosphine)palladium(II) chloride
-
Sodium carbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Charge a reaction vessel with this compound, THF, and water.
-
Add sodium carbonate as the base.
-
Add the boronic ester derivative.
-
Add the bis(triphenylphosphine)palladium(II) chloride catalyst.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by HPLC).
-
Upon completion, cool the reaction mixture and distill the solvents.
-
Add water to the residue to precipitate the product.
-
Filter the solid product, wash with water, and dry under reduced pressure.
Caption: General workflow for a Suzuki coupling reaction.
Conclusion
This compound is a highly versatile synthetic intermediate with well-defined electrophilic and nucleophilic sites. The electron-deficient aromatic ring and the electrophilic carbon centers of the nitrile and carbon-halogen bonds provide avenues for a wide range of transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Understanding the electronic properties and reactivity of this molecule is crucial for its effective application in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[6]
References
- 1. Buy this compound | 154607-01-9 [smolecule.com]
- 2. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
Commercial Sourcing and Technical Data for High-Purity 4-Bromo-2-chlorobenzonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity 4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9) is a critical first step in the synthesis of various pharmaceutical compounds. This versatile intermediate, a substituted benzonitrile, plays a crucial role as a building block in the development of novel therapeutics, including treatments for castration-resistant prostate cancer.[1] Its unique molecular structure, featuring bromine, chlorine, and nitrile functional groups, allows for diverse chemical transformations, making it a valuable component in organic synthesis.[2] This technical guide provides an in-depth overview of commercial suppliers, key quality specifications, and relevant experimental protocols to assist in the procurement and application of high-purity this compound.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound, with purity levels often suitable for research and development purposes. The following table summarizes a selection of commercial suppliers and their reported purity specifications. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Reported Purity/Grade | Country of Origin/Distribution | Notes |
| Fuxin Custchem Fine Chemical Co., Ltd. | 99.9% (Max impurity 0.04%) | China | Key intermediate for Darolutamide and Empagliflozin.[3] |
| Sigma-Aldrich | 98% | United States | Crystalline powder form. |
| AKSci | Min. Purity Spec: 98% (GC) | United States | All products are for research and development use only.[4] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Japan, India, USA, Europe | White to almost white powder or crystal.[5] |
| Biosynth | Not specified | Not specified | Marketed as a pharmaceutical agent for research.[1] |
| SETV Global | Not specified | India | Pharmaceutical intermediate.[6] |
| Smolecule | Not specified | Not specified | Intermediate in drug development and agrochemicals.[2] |
Physicochemical and Quality Specifications
The quality of this compound is paramount for its successful use in sensitive downstream applications. High purity is essential to avoid the introduction of unwanted side products in multi-step syntheses. The following table consolidates key physicochemical properties and specifications reported by various suppliers.
| Parameter | Value | Source |
| CAS Number | 154607-01-9 | Multiple sources |
| Molecular Formula | C₇H₃BrClN | Multiple sources |
| Molecular Weight | 216.46 g/mol | Multiple sources |
| Appearance | White to very pale yellow solid/crystal/powder | [7][8] |
| Melting Point | 67-68°C | [4] |
| 69.0 to 73.0 °C | ||
| 71°C | [5] | |
| Purity (by GC) | >97.0% | |
| 98% | [4] | |
| 99.9% | [3] | |
| Boiling Point | 143°C | [5] |
| Solubility | Soluble in common organic solvents | [7] |
Experimental Protocols
The following sections detail experimental procedures for the synthesis and analysis of this compound, providing valuable insights for laboratory applications.
Synthesis of this compound
A common synthetic route to this compound involves a Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile. The following protocol is adapted from a documented procedure.[9]
Step 1: Diazotization of 4-amino-2-chlorobenzonitrile
-
Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 ml).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (39 mmol) while maintaining the temperature between 0 and 5°C to form the diazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (53 mmol) in concentrated hydrochloric acid (22 ml).
-
Pour the previously prepared diazonium salt solution into the CuBr solution.
-
Stir the reaction mixture for 2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice water (50 ml).
-
Extract the aqueous layer with ethyl acetate (1 x 100 ml, then 2 x 50 ml).
-
Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution (1 x 150 ml) and brine (3 x 100 ml).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel chromatography using a petroleum ether:ethyl acetate (10:1) eluent to yield the final product as a white solid.[9]
A European patent outlines a process for the preparation of an androgen receptor antagonist where this compound is a key intermediate. The patent describes a Suzuki reaction utilizing this compound.[10]
Analytical Method: Purity Assessment by HPLC
The purity of this compound can be effectively determined using reverse-phase High-Performance Liquid Chromatography (HPLC). The following method provides a baseline for analysis.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Mode: Reverse Phase (RP)
This method is scalable and can be adapted for preparative separation to isolate impurities.[11]
Visualizing Workflows and Pathways
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflows.
References
- 1. This compound | 154607-01-9 | FB45872 [biosynth.com]
- 2. Buy this compound | 154607-01-9 [smolecule.com]
- 3. cphi-online.com [cphi-online.com]
- 4. 154607-01-9 this compound AKSci X3124 [aksci.com]
- 5. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Page loading... [guidechem.com]
- 8. This compound ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound | SIELC Technologies [sielc.com]
Safeguarding Research: A Technical Guide to the Safe Handling and Storage of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety protocols and handling procedures for 4-Bromo-2-chlorobenzonitrile, a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the intrinsic hazards, proper handling and storage requirements, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation.[1][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 & 4 | H301: Toxic if swallowed[4] H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][3][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][3][4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₃BrClN[3][4] |
| Molecular Weight | 216.47 g/mol [3] |
| Appearance | White to off-white or very pale yellow crystalline powder[5][6] |
| Melting Point | 69.0 to 73.0 °C[2] |
| Storage Temperature | Room temperature, protect from light[6][7] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity and irritant properties, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection:
-
Respiratory Protection: If dust is generated, use a respirator that follows OSHA respirator regulations.[8]
General Hygiene Practices
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3][8]
-
Remove contaminated clothing and wash it before reuse.[2][3][8]
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent accidental exposure.
-
Location: Store in a dry, cool, and well-ventilated place.[2][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Security: Store in a locked-up area.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling and storage of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[3][8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1][3][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes immediately. Immediate medical attention is required.[1][3][8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1][3][8]
Accidental Release Measures
-
Environmental Precautions: Should not be released into the environment.[3]
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8]
Incompatible Materials and Decomposition Products
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[8]
By strictly following these guidelines, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. canbipharm.com [canbipharm.com]
- 2. This compound | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fishersci.be [fishersci.be]
- 4. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 154607-01-9 [chemicalbook.com]
- 6. This compound | 154607-01-9 [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-chlorobenzonitrile for the Synthesis of Biaryl Nitriles
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note details a robust protocol for the selective Suzuki-Miyaura coupling of 4-bromo-2-chlorobenzonitrile with various arylboronic acids. The presence of both a bromo and a chloro substituent on the benzonitrile ring allows for chemoselective functionalization, as the carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond.[1][2] The electron-withdrawing nature of the nitrile and chloro groups further activates the aryl halide for this key step in the catalytic cycle.[2] This selective coupling provides a strategic route to synthesize 2-chloro-4-aryl-benzonitriles, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Chemical Properties of this compound
A thorough understanding of the substrate's properties is crucial for safe and effective handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClN | [3][4] |
| Molecular Weight | 216.47 g/mol | [3][4] |
| Appearance | Cream to white crystalline solid | [5] |
| Melting Point | 67 - 72 °C | [5] |
| CAS Number | 154607-01-9 | [4][5] |
Safety Information: this compound is classified as hazardous. It is harmful if swallowed or inhaled and toxic in contact with skin. It also causes skin and serious eye irritation.[3][4][5][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and all manipulations should be performed in a well-ventilated chemical fume hood.[5]
Reaction Scheme
The general reaction scheme for the selective Suzuki-Miyaura coupling of this compound is depicted below:
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.). Add these solids to the Schlenk flask.
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of the inert gas, add anhydrous toluene and 1,4-dioxane (typically in a 4:1 to 1:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Parameter | Quantity/Value |
| This compound | 1.0 mmol (216.5 mg) |
| Phenylboronic Acid | 1.2 mmol (146.3 mg) |
| Palladium(II) Acetate | 0.02 mmol (4.5 mg) |
| SPhos | 0.04 mmol (16.4 mg) |
| Potassium Phosphate | 2.0 mmol (424.6 mg) |
| Toluene | 8 mL |
| 1,4-Dioxane | 2 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 18 hours |
| Typical Isolated Yield | 85-95% |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzonitrile is a versatile synthetic intermediate prized in medicinal chemistry and materials science. Its structure, featuring a benzonitrile ring with bromine and chlorine atoms at the C4 and C2 positions respectively, allows for programmed, regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine (C-Cl) bond.[1][2] This reactivity difference (I > Br > OTf > Cl) enables the selective substitution of the bromine atom, leaving the chlorine atom available for subsequent transformations.[2]
These application notes provide detailed protocols and catalyst selection guidance for the primary palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Regioselective Cross-Coupling Strategy
The core principle for the functionalization of this compound is the selective activation of the C-Br bond. This allows for a modular approach to the synthesis of complex molecules.
Caption: Regioselective cross-coupling workflow for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position.
Quantitative Data Summary
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[1] | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃·H₂O (3) | Toluene/H₂O | 90 | 12 | 92.3 |
| 2[3] | Phenylboronic Acid | Pd-bpydc-La (1) | - | K₂CO₃ (2) | DMF | 110 | 24 | ~95 |
| 3[2] | Arylboronic Acid (General) | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Toluene/EtOH/H₂O | 80-100 | 4-24 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[4]
Quantitative Data Summary (Based on Aryl Bromides)
| Entry | Alkyne Partner | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[4] | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | RT-60 | 4-12 | High |
| 2[5] | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP (2) | DMSO | RT | 2-6 | >90 |
| 3[6] | Phenylacetylene | Pd/CuFe₂O₄ (3) | (Included in catalyst) | K₂CO₃ (4) | EtOH | 70 | 1-2 | >90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[7] This reaction is an effective method for introducing vinyl groups at the 4-position of the benzonitrile core.
Quantitative Data Summary (Based on Aryl Bromides)
| Entry | Alkene Partner | Palladium Catalyst (mol%) | Ligand/Additive | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[8][9] | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Cs₂CO₃ (2) | Dioxane | 80 | 12-24 | >90 |
| 2[10] | Styrene | PdCl₂{P(piperidine)₃}₂ (0.05) | TBAB (10 mol%) | K₂CO₃ (2) | NMP | 100 | 2-4 | >95 |
| 3[11] | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 110 | 16 | 85-95 |
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2 mol%) (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., NMP or DMF)
Procedure:
-
In a sealable reaction vessel, combine this compound, the palladium catalyst, ligand (if applicable), and base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat to the reaction temperature (e.g., 100-140 °C) with vigorous stirring.
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12] This reaction is essential for producing arylamine derivatives, which are prevalent in pharmaceuticals.
Quantitative Data Summary (Based on Aryl Bromides)
| Entry | Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[12] | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (10) | KOtBu (1.4) | Toluene | 90 | 12 | 80-90 |
| 2[13] | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | ~90 |
| 3[14] | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir for the required duration until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting arylamine by column chromatography.
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the phosphine ligand, is paramount for achieving high yields and reaction efficiency.
Caption: Decision diagram for preliminary ligand selection.
-
For C-C coupling (Suzuki, Sonogashira, Heck): The C-Br bond in this compound is relatively reactive. Standard, commercially available catalysts like Pd(PPh₃)₄ or in-situ systems generated from a palladium source (Pd(OAc)₂, Pd₂(dba)₃) and simple phosphine ligands (PPh₃, P(o-tol)₃) are often effective.
-
For C-N coupling (Buchwald-Hartwig): This reaction class typically requires more specialized ligands to facilitate the reductive elimination step. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the state-of-the-art and are highly recommended for achieving good to excellent yields, especially with challenging amine substrates.[12]
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and regioselective strategy for the synthesis of diverse 4-substituted-2-chlorobenzonitrile derivatives. The protocols and data provided herein serve as a robust starting point for researchers in drug development and materials science. Optimization of specific parameters, including catalyst loading, ligand, base, and temperature, may be necessary to achieve maximum yield for a particular substrate combination.
References
- 1. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnc.ir [ijnc.ir]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-Bromo-2-chlorobenzonitrile. The methodologies outlined herein are based on established principles of Sonogashira couplings for halogenated aromatic compounds, offering a robust starting point for the synthesis of various alkynyl-substituted benzonitriles.
Introduction
The Sonogashira coupling is a powerful and versatile reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]
For the substrate this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a highly selective reaction. The general reactivity trend for halides in Sonogashira coupling is I > OTf > Br >> Cl.[2][5] This inherent chemoselectivity enables the selective coupling at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations. The presence of electron-withdrawing groups, such as the nitrile and chloro substituents on the aromatic ring, is known to facilitate the oxidative addition step of the catalytic cycle, making this compound a suitable substrate for this transformation.[1][6]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a standard set of conditions that can be optimized for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and Copper(I) iodide (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically between 40-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides that can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | TEA (2.5) | THF | 60 |
| 2 | Pd(PPh₃)₄ (3) | CuI (6) | DIPEA (3.0) | DMF | 80 |
| 3 | PdCl₂(dppf) (2) | CuI (4) | Et₃N (2.0) | Toluene | 100 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3.0) | Dioxane | 90 |
Copper-Free Sonogashira Coupling Protocol
In some cases, copper-free conditions are desirable to avoid potential issues with copper contamination in the final product or homo-coupling of the alkyne (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [DTBNpP] Pd(crotyl)Cl)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like Pyrrolidine)
-
Anhydrous solvent (e.g., DMSO, NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (0.02-0.05 eq).
-
Add the anhydrous solvent and the base (2.0-3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the mixture at room temperature or heat as required. Recent developments have shown that some highly active catalysts can facilitate this reaction at room temperature.[7]
-
Work-up and purification are performed as described in the general protocol.
Data Presentation: Representative Copper-Free Conditions
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| 1 | [DTBNpP] Pd(crotyl)Cl (2.5) | TMP (2.0) | DMSO | Room Temp |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 100 |
| 3 | Pd(dba)₂ (2) / P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 80 |
Visualizations
Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction utilizing 4-Bromo-2-chlorobenzonitrile as a key substrate. This versatile building block, featuring differentiated halogen substituents, allows for selective carbon-carbon bond formation, a cornerstone of modern synthetic chemistry. The protocols detailed herein are designed to serve as a robust starting point for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, enabling the formation of a substituted alkene.[1] This reaction is a powerful tool for C-C bond formation due to its tolerance of a wide variety of functional groups.[1] The substrate, this compound, possesses two different halogen atoms. The carbon-bromine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity allows for regioselective substitution at the C-4 position (bromine) while leaving the C-2 position (chlorine) available for subsequent transformations, making it an invaluable intermediate in multi-step syntheses.
Reaction Mechanism and Regioselectivity
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[2]
Due to the higher reactivity of the C-Br bond, the Heck reaction with this compound is highly regioselective, with the olefination occurring exclusively at the 4-position.
Experimental Protocols
The following protocols are representative examples for the Heck reaction of this compound with common olefins such as styrene and n-butyl acrylate. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific applications and scales.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize 2-chloro-4-vinylbenzonitrile.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) precursor
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) and Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (1-2 mol%), and the chosen ligand (e.g., PPh₃, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of DMF (3 mL) and water (3 mL) via syringe, followed by styrene (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate/hexane (1:5).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-vinylbenzonitrile.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize (E)-butyl 3-(3-chloro-4-cyanophenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
A suitable phosphine ligand or N-heterocyclic carbene (NHC) precursor if using Pd(OAc)₂
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂ at 0.5-1 mol%), and the ligand (if required).
-
Add the base, for instance, Cesium carbonate (2.0 equiv).
-
Introduce the anhydrous solvent (e.g., DMAc or NMP) followed by n-butyl acrylate (1.2-1.5 mmol).
-
Heat the mixture to 100-140 °C and stir for 8-24 hours, monitoring by TLC or GC-MS.
-
After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions for the Heck reaction with aryl bromides, which can be adapted for this compound.
Table 1: Representative Conditions for Heck Coupling of Aryl Bromides with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | High |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | NMP | 120 | 12 | Good-High |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | DMF | 100 | 8 | Good |
Yields are generalized from similar reactions and should be considered as a guideline.
Table 2: Representative Conditions for Heck Coupling of Aryl Bromides with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dba)₂ (0.5) | L·HBr (0.5)¹ | Cs₂CO₃ (2) | Dioxane | 100 | 12-24 | High |
| 2 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc (2) | DMAc | 140 | 16 | Good-High |
| 3 | Pd/C (1) | - | Et₃N (2) | NMP | 130 | 24 | Moderate-Good |
¹L = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene.[3] Yields are generalized from similar reactions and should be considered as a guideline.
Visualizations
The following diagrams illustrate the Heck reaction catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Synthesis of Androgen Receptor Antagonists from 4-Bromo-2-chlorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of the potent androgen receptor (AR) antagonist, Darolutamide, utilizing 4-Bromo-2-chlorobenzonitrile as a key starting material. The synthetic pathway involves a Suzuki coupling to construct the core pyrazole-benzonitrile structure, followed by a series of functional group manipulations including deprotection, N-alkylation, and a final amidation to yield the active pharmaceutical ingredient. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a detailed visualization of the androgen receptor signaling pathway to provide context for the mechanism of action of the synthesized antagonist.
Introduction
The androgen receptor is a critical target in the treatment of prostate cancer.[1] Second-generation nonsteroidal antiandrogens, such as Darolutamide, have demonstrated significant clinical efficacy.[2] The synthesis of these complex molecules requires robust and well-defined chemical routes. This compound is a versatile starting material for the construction of the 3-(3-chloro-4-cyanophenyl)-1H-pyrazole moiety, a key pharmacophore in several AR antagonists.[3][4] This document outlines a proven synthetic route to Darolutamide, providing researchers with the necessary protocols to replicate this synthesis.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[5] This initiates the transcription of genes involved in cell proliferation and survival.[5] AR antagonists competitively inhibit the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[3]
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.
Synthetic Experimental Workflow
The synthesis of Darolutamide from this compound is a multi-step process. The overall workflow is depicted below, starting with a Suzuki coupling reaction, followed by deprotection of the pyrazole nitrogen, N-alkylation, and finally, amidation to form the final product.
Caption: Overall synthetic workflow for Darolutamide.
Experimental Protocols
Step 1: Suzuki Coupling
This protocol describes the synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile from this compound.
Materials:
-
This compound
-
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a reaction vessel, add acetonitrile and water (1:1 v/v), potassium carbonate (2.0 eq), and this compound (1.0 eq).
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes while refluxing.
-
Cool the mixture to 60-70 °C and add Palladium(II) acetate (0.007 eq) and triphenylphosphine (0.024 eq).
-
A solution of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in acetonitrile is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 70 °C for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the aqueous phase is separated and the organic phase is cooled to room temperature.
-
Water is added to the organic phase to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.
Step 2: Deprotection
This protocol describes the removal of the tetrahydropyranyl (THP) protecting group.
Materials:
-
2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
-
Hydrochloric acid (HCl) in methanol
-
Ammonia solution (25%)
-
Methanol
-
Water
Procedure:
-
Dissolve 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (1.0 eq) in methanol.
-
Cool the solution to 10 °C and add a catalytic amount of 30% HCl (0.08 eq).
-
Stir the mixture at 10 °C for 2 hours.
-
Neutralize the reaction by adding 25% ammonia solution (1.1 eq).
-
Gradually add water to precipitate the product.
-
Stir the mixture overnight at room temperature, then cool to 0-5 °C for 4 hours.
-
Filter the crystalline product, wash with a cold water:methanol mixture (3:1), and dry to obtain 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.
Step 3: N-Alkylation
This protocol describes the N-alkylation of the pyrazole ring.
Materials:
-
2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
-
(R)-tert-butyl (1-hydroxypropan-2-yl)carbamate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Ethyl acetate
-
Concentrated Hydrochloric acid
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (1.0 eq), (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq), and triphenylphosphine (1.0 eq) in ethyl acetate.
-
Slowly add diisopropyl azodicarboxylate (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Add concentrated hydrochloric acid (10.0 eq) and stir for 1 hour.
-
Add water and dichloromethane, separate the layers, and extract the aqueous phase with dichloromethane.
-
Combine the aqueous phases and adjust the pH to 11 with 20% NaOH solution.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases and concentrate to yield (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile.
Step 4: Amidation
This protocol describes the final amide bond formation to yield Darolutamide.
Materials:
-
(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile
-
5-acetyl-1H-pyrazole-3-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-acetyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane, add HBTU (0.15 eq), EDCI·HCl (1.15 eq), (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (1.0 eq), and DIPEA (1.15 eq).[6]
-
Stir the mixture at room temperature for 3 hours, then at 30 °C for 22 hours.[6]
-
Wash the reaction mixture with 0.5 M HCl and then with water.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
The crude product is then reduced, for example with sodium borohydride in methanol, to give Darolutamide.[7]
-
Purify the final product by crystallization from acetonitrile/water.[6]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile | This compound | Pd(OAc)₂, PPh₃, K₂CO₃ | 92 | >99 | [4] |
| 2 | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile | HCl, NH₃ | 95.8 | 99.7 | Orion Patent |
| 3 & 4 | Darolutamide | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | (R)-Boc-alaninol, PPh₃, DIAD; HCl; Amidation | ~70 | >99 | [2] |
Biological Activity of Darolutamide
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ | 26 nM | AR Luciferase Reporter Assay | [8] |
| Kᵢ | 11 nM | AR Binding Assay | [9] |
Conclusion
The synthetic route from this compound provides an efficient pathway to the potent androgen receptor antagonist, Darolutamide. The protocols detailed in this document, supported by quantitative yield and biological activity data, offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided diagrams of the signaling pathway and experimental workflow further aid in understanding the context and practical execution of this synthesis. Careful adherence to the described procedures should enable the successful synthesis and further investigation of this important class of therapeutic agents.
References
- 1. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111116476A - Method for preparing antitumor drug doramemide - Google Patents [patents.google.com]
- 3. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. Darolutamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 4-Bromo-2-chlorobenzonitrile in the Synthesis of Darolutamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of 4-bromo-2-chlorobenzonitrile as a key starting material in the synthesis of darolutamide, a potent androgen receptor inhibitor. Detailed experimental protocols for the key synthetic transformations are provided, along with quantitative data to facilitate reproducibility and process optimization.
Introduction
Darolutamide is a non-steroidal androgen receptor antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer. Its synthesis involves a convergent approach, with a key step being the formation of the central biaryl structure. This compound serves as the foundational building block for one of the aryl moieties, undergoing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond. This reaction is highly efficient and provides the core scaffold of darolutamide in good yield and purity.
Core Synthetic Pathway
The primary role of this compound in the synthesis of darolutamide is its participation in a Suzuki coupling reaction with a protected pyrazole boronic acid ester. This is followed by a deprotection step to yield the key intermediate, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile.
Diagram of the Core Synthetic Pathway
Caption: Core synthetic pathway to darolutamide highlighting the Suzuki coupling of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps involving this compound.
Table 1: Suzuki Coupling Reaction
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Coupling Partner | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | [1][2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [1][2] |
| Ligand | Triphenylphosphine (PPh₃) | [1][2] |
| Base | Potassium Carbonate (K₂CO₃) | [1][2] |
| Solvent | Acetonitrile/Water | [1][2] |
| Temperature | 70 °C | [1][2] |
| Yield | 92.3% | [3] |
| Purity (HPLC) | 99.8% | [3] |
Table 2: Deprotection of the Pyrazole Intermediate
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | [3] |
| Reagent | Hydrochloric Acid (catalytic) | [3] |
| Solvent | Methanol | [3] |
| Temperature | 10 °C | [3] |
| Yield | 95.8% | [3] |
| Purity (HPLC) | 99.7% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (Suzuki Coupling)
This protocol is adapted from the procedure described in patent EP 3 280 710 B1.[3]
Materials:
-
This compound (14.0 g, 1.00 eqv.)
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (21.0 g, 1.17 eqv.)
-
Potassium carbonate monohydrate (21.7 g, 2.07 eqv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.10 g, 0.007 eqv.)
-
Triphenylphosphine (0.40 g, 0.024 eqv.)
-
Acetonitrile (80 ml)
-
Water (50 ml)
Procedure:
-
To a reaction vessel, charge acetonitrile (50 ml), water (50 ml), potassium carbonate monohydrate (21.7 g), and this compound (14.0 g).
-
Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.
-
Cool the mixture to 60-70 °C under nitrogen protection.
-
Add palladium(II) acetate (0.10 g) and triphenylphosphine (0.40 g) to the mixture under a nitrogen atmosphere.
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (21.0 g) in acetonitrile (30 ml). Remove air from this solution by vacuum and replace it with nitrogen.
-
Add the solution of the boronic ester to the reaction mixture over approximately 30 minutes at 70 ± 3 °C.
-
Stir the reaction mixture for 2 hours at 70 ± 3 °C.
-
Separate and remove the aqueous phase from the reaction mixture at 65-70 °C.
-
Add 2 ml of 25% ammonia water to the reaction mixture and then cool to 20 ± 5 °C.
-
Gradually add water (80 ml) at 20 ± 5 °C and stir the mixture overnight.
-
Filter the crystalline product and wash twice with a 1:1 mixture of acetonitrile and water (20 ml).
-
Dry the product under reduced pressure at 50-60 °C.
Expected Outcome: 17.18 g (92.3% yield) of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile with an HPLC purity of 99.8%.[3]
Diagram of the Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Protocol 2: Synthesis of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (Deprotection)
This protocol is adapted from the procedure described in patent EP 3 280 710 B1.[3]
Materials:
-
2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (10.0 g, 1.00 eqv.)
-
Methanol (40 ml)
-
30% Hydrochloric acid (0.3 ml, 0.08 eqv.)
-
25% Ammonia water (3.0 ml, 1.1 eqv.)
-
Water (15 ml)
Procedure:
-
Charge 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (10.0 g) and methanol (40 ml) to a reaction vessel.
-
Add 30% HCl (0.3 ml) at 10 ± 3 °C.
-
Stir the mixture for 2 hours at 10 ± 3 °C.
-
Add 25% ammonia water (3.0 ml) at 10 ± 5 °C.
-
Gradually add water (15 ml) at 10-20 °C.
-
Stir the mixture overnight at 20 ± 5 °C.
-
Cool the mixture to 0-5 °C and stir for 4 hours.
-
Filter the crystalline product and wash with a cold 3:1 mixture of water and methanol (30 ml).
-
Dry the product at 50-60 °C.
Expected Outcome: 6.78 g (95.8% yield) of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with an HPLC purity of 99.7%.[3][4]
Conclusion
This compound is an essential and commercially available starting material for the efficient synthesis of darolutamide. The Suzuki-Miyaura coupling reaction utilizing this building block is a robust and high-yielding transformation that has been well-documented in the patent literature. The provided protocols and quantitative data serve as a valuable resource for researchers and drug development professionals involved in the synthesis of darolutamide and related compounds. Careful control of reaction parameters is crucial for achieving high yields and purity of the desired intermediates.
References
- 1. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of 4-Bromo-2-chlorobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzonitrile is a versatile halogenated aromatic building block that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules.[1][2] Its unique trifunctional nature, featuring a reactive bromine atom, a more stable chlorine atom, and a transformable nitrile group, allows for selective and sequential chemical modifications.[3] These characteristics make it a valuable precursor in the development of novel active ingredients for the agrochemical industry, particularly in the synthesis of modern insecticides, fungicides, and herbicides.[1][2] This document provides a detailed overview of its applications, key synthetic transformations, and experimental protocols relevant to agrochemical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 154607-01-9 | [4] |
| Molecular Formula | C₇H₃BrClN | [4] |
| Molecular Weight | 216.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 79-82 °C | [1] |
| Boiling Point | 312.8 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform; sparingly soluble in water. | [1] |
Key Synthetic Transformations and Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be manipulated to construct complex molecular architectures.
-
Halogen-Mediated Cross-Coupling Reactions: The bromine atom at the 4-position is significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. The bromine is readily displaced in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[5] This is a cornerstone of modern synthetic chemistry for building the complex scaffolds of many agrochemicals.
-
Nitrile Group Transformations: The nitrile (-C≡N) group is a versatile functional handle that can be converted into other important chemical moieties.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, a common functional group in various pesticides.[5] Partial hydrolysis can also furnish the corresponding amide.[3]
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7] This introduces a basic nitrogen atom, which is a key feature in many bioactive molecules.
-
Application in Insecticide Synthesis: The Diamide Class
This compound and its structural motifs are highly relevant to the synthesis of the anthranilic diamide class of insecticides, which includes major commercial products like chlorantraniliprole and cyantraniliprole.[8] These insecticides are potent and selective activators of insect ryanodine receptors.
Mechanism of Action: Ryanodine Receptor Activation
Diamide insecticides exert their effect by targeting the ryanodine receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[9] Binding of the insecticide locks the RyR in an open state, leading to an uncontrolled release of stored calcium ions (Ca²⁺) into the cytoplasm.[9][10] This depletion of intracellular calcium stores and sustained high cytosolic calcium levels cause cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[9]
Experimental Protocols
The following are representative protocols for key synthetic transformations using this compound.
Protocol 1: Synthesis of an Agrochemical Intermediate via Suzuki Coupling
This protocol describes the synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, an intermediate that can be used in the synthesis of various bioactive molecules.[11]
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine
-
Potassium carbonate
-
Acetonitrile
-
Water
-
Hydrochloric acid (30%)
-
Ammonia water (25%)
-
Methanol
Procedure:
-
Charge a reaction vessel with acetonitrile, water, potassium carbonate, and this compound (1.00 eqv.).
-
Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.
-
Cool the mixture to 60-70 °C and add Palladium(II) acetate (0.007 eqv.) and triphenylphosphine (0.024 eqv.) under nitrogen.
-
Dissolve 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.17 eqv.) in deoxygenated acetonitrile and add it to the reaction mixture over 30 minutes at 70 °C.
-
Stir the reaction mixture for 2 hours at 70 °C.
-
Separate and remove the aqueous phase. Add ammonia water to the organic phase and cool to 20 °C.
-
Add water gradually to precipitate the product. Stir overnight.
-
Filter the crystalline product, wash with an acetonitrile:water mixture, and dry under reduced pressure. This yields the protected intermediate, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.[11]
-
For deprotection, dissolve the intermediate in methanol, add a catalytic amount of 30% HCl at 10 °C, and stir for 2 hours.
-
Neutralize with ammonia water and precipitate the final product by adding water.
-
Filter, wash with a cold water:methanol mixture, and dry to obtain 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.[11]
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol describes the general procedure for the hydrolysis of a substituted benzonitrile to the corresponding benzoic acid.
Materials:
-
Substituted benzonitrile (e.g., product from a Suzuki coupling)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, add the benzonitrile substrate and a 10% aqueous solution of potassium hydroxide.
-
Heat the mixture to 70-80 °C and stir for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract with ethyl acetate to remove any unreacted starting material or non-acidic impurities; discard the organic phase.
-
Cool the aqueous phase in an ice bath and acidify to a pH of 2-3 with concentrated HCl, which will cause the carboxylic acid product to precipitate.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the desired benzoic acid.
Quantitative Data Summary
The following table summarizes representative yields for key reactions in the synthesis of diamide insecticides, illustrating the efficiency of the synthetic steps involved. While not all starting materials are this compound, these values provide a benchmark for similar transformations in agrochemical synthesis.
| Reaction Step | Starting Materials | Product | Reported Yield (%) | Reference(s) |
| Suzuki Coupling & Deprotection | This compound, Pyrazole boronic ester | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | 92.3% (coupling), 95.8% (deprotection) | [11] |
| Amide Coupling | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 97.0% | [1] |
| Active Ester Formation | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, N-hydroxysuccinimide | NHS active ester | 56-74% | [12][13] |
| Sandmeyer Reaction | 4-amino-2-chlorobenzonitrile | This compound | 72-75% | [14] |
| Oxidation | 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester | 91.9% | [8] |
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its distinct functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the creation of novel and complex molecular structures. Its application as a key building block, particularly in the development of potent insecticides like the diamides, underscores its importance in modern crop protection research. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the discovery of next-generation agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 4. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 10. 2-Amino-5-bromo-N,3-dimethylbenzamide [myskinrecipes.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Bromo-2-chlorobenzonitrile in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzonitrile is a versatile aromatic building block that holds significant promise in the field of material science. Its unique trifunctional structure, featuring a nitrile group and two distinct halogen atoms (bromine and chlorine) on a benzene ring, allows for a wide range of chemical transformations. This enables the synthesis of complex organic molecules with tailored electronic, optical, and self-assembly properties. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, provides a strategic advantage for sequential and site-selective functionalization.
These application notes provide an overview of the potential uses of this compound in the synthesis of advanced materials, including organic semiconductors and liquid crystals. Detailed experimental protocols, derived from analogous reactions and established synthetic methodologies, are presented to guide researchers in their endeavors.
Key Properties and Handling
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 154607-01-9 | N/A |
| Molecular Formula | C₇H₃BrClN | N/A |
| Molecular Weight | 216.46 g/mol | N/A |
| Appearance | White to very pale yellow crystal/powder | [1] |
| Melting Point | 69.0 to 73.0 °C | N/A |
| Purity | >97.0% (GC) | N/A |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Material Science
The unique molecular architecture of this compound makes it an attractive starting material for a variety of advanced materials.
Organic Semiconductors for Electronics
The synthesis of conjugated polymers and small molecules is a cornerstone of organic electronics research. These materials are utilized in a range of devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This compound can serve as a key monomer or intermediate in the synthesis of these organic semiconductors.
The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are fundamental for forming the carbon-carbon bonds necessary to build conjugated backbones.[3][4] The chlorine atom and the nitrile group can be retained for subsequent functionalization to fine-tune the material's electronic properties, solubility, and solid-state packing.
Logical Workflow for Synthesis of a Conjugated Polymer using this compound
Caption: Synthetic pathway for a conjugated polymer.
Thermotropic Liquid Crystals
Thermotropic liquid crystals exhibit temperature-dependent phase transitions and are the foundational materials for liquid crystal displays (LCDs). The rigid, rod-like or disc-like shape of the constituent molecules is crucial for the formation of liquid crystalline phases. This compound can be used as a core building block to synthesize such calamitic (rod-shaped) liquid crystals.
The benzonitrile core provides rigidity, and the reactive halogen sites allow for the attachment of flexible alkyl or alkoxy chains and other terminal groups through reactions like Suzuki or Ether synthesis. These flexible chains are essential for inducing mesophase behavior. The strong dipole moment of the nitrile group can also influence the dielectric anisotropy and other physical properties of the resulting liquid crystal.
Logical Workflow for Synthesis of a Calamitic Liquid Crystal
Caption: Synthesis of a calamitic liquid crystal.
Experimental Protocols
While specific protocols for the direct use of this compound in the synthesis of materials for OLEDs or liquid crystals are not widely published, the following detailed protocol for a Suzuki coupling reaction, adapted from a patent for the synthesis of a pharmaceutical intermediate, provides a robust starting point for researchers.[5] This protocol can be modified by substituting the specific boronic acid or ester with one that is relevant to the desired material.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of this compound
This protocol details the reaction of this compound with a pyrazole boronic acid pinacol ester. Researchers can adapt this by replacing the boronic ester with other aryl or vinyl boronic acids or esters to synthesize precursors for conjugated polymers or liquid crystals.
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (or other desired boronic ester/acid)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Acetonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Ammonia water (25%)
-
Hydrochloric acid (30%)
-
Methanol
Reaction Scheme (as described in the patent):
This compound is reacted with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester via a Suzuki reaction to yield 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile.[5]
Procedure:
-
Reaction Setup: To a suitable reaction vessel, charge acetonitrile (50 ml), water (50 ml), potassium carbonate monohydrate (21.7 g), and this compound (14.0 g).[5]
-
Inert Atmosphere: Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.[5]
-
Catalyst Addition: Cool the mixture to 60-70 °C under nitrogen protection. Add Palladium(II) acetate (0.10 g) and triphenylphosphine (0.40 g).[5]
-
Boronic Ester Addition: Dissolve 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (21.0 g) in acetonitrile (30 ml). Add this solution to the reaction mixture over about 30 minutes at 70 ± 3 °C.[5]
-
Reaction: Stir the reaction mixture for 2 hours at 70 ± 3 °C.[5]
-
Work-up:
-
Separate and remove the aqueous phase at 65-70 °C.
-
Add 2 ml of 25% ammonia water to the reaction mixture and then cool to 20 ± 5 °C.
-
Gradually add water (80 ml) at 20 ± 5 °C and stir the mixture overnight.[5]
-
-
Isolation:
-
Filter the crystalline product and wash twice with a 1:1 mixture of acetonitrile and water (20 ml).
-
Dry the product under reduced pressure at 50-60 °C.[5]
-
Expected Outcome:
The patent reports a yield of 17.18 g (92.3%) with an HPLC purity of 99.8% for the described product.[5] Researchers adapting this protocol for material synthesis should expect high conversion rates, but yields will vary depending on the specific comonomer used.
Characterization:
The resulting product can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
For polymeric materials, additional characterization would include:
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate optical properties.
-
Cyclic Voltammetry: To determine electrochemical properties (HOMO/LUMO levels).
-
Thermal Analysis (TGA/DSC): To assess thermal stability and phase transitions.
For liquid crystalline materials, characterization would involve:
-
Polarized Optical Microscopy (POM): To observe liquid crystalline textures.
-
Differential Scanning Calorimetry (DSC): To determine phase transition temperatures and enthalpies.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced materials with potential applications in organic electronics and liquid crystal displays. The differential reactivity of its functional groups allows for precise control over the molecular architecture of the target materials. The provided experimental protocol for a Suzuki coupling reaction serves as a foundational method that can be adapted for the synthesis of a wide range of novel materials. Further research and development in this area are likely to uncover even more applications for this promising building block.
References
Application Notes and Protocols: Reduction of the Nitrile Group in 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile group in 4-bromo-2-chlorobenzonitrile to the corresponding primary amine, (4-bromo-2-chlorophenyl)methanamine, is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1] This primary amine serves as a versatile building block for the introduction of a benzylic amine functionality, which is a common motif in biologically active molecules. This document provides detailed application notes and experimental protocols for three common methods to achieve this reduction: Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation with Raney® Nickel, and Borane-Tetrahydrofuran (BH₃·THF) complex.
Chemical Reaction
The overall chemical transformation is the reduction of the nitrile group to a primary amine:
Figure 1: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
The choice of reduction method depends on factors such as functional group tolerance, scalability, safety, and desired yield. The following table summarizes typical reaction conditions and yields for the reduction of aromatic nitriles, which are applicable to this compound.
| Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield (%) |
| Lithium Aluminum Hydride | LiAlH₄, H₂O (workup) | Anhydrous THF | 0 °C to RT | 2 - 6 hours | 85 - 95 |
| Catalytic Hydrogenation | Raney® Nickel, H₂ (gas) or KBH₄ | Ethanol, Methanol | RT to 50 °C | 4 - 24 hours | 80 - 95 |
| Borane Complex | BH₃·THF, H₂O (workup) | THF | RT to 65 °C | 4 - 12 hours | 80 - 90 |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of efficiently converting nitriles to primary amines.[2][3][4] Due to its high reactivity, it must be handled under anhydrous conditions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% aqueous Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of distilled water (equal volume to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (equal volume to the mass of LiAlH₄ used), and finally distilled water (3 times the volume of the mass of LiAlH₄ used).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of celite and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude (4-bromo-2-chlorophenyl)methanamine.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely used industrial method for the reduction of nitriles.[5][6] This method can be performed using hydrogen gas or a hydride source like potassium borohydride (KBH₄).[7][8]
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Potassium Borohydride (KBH₄) (if not using H₂ gas)
-
Hydrogenation apparatus (if using H₂ gas)
-
Filter paper
Procedure (using KBH₄):
-
In a round-bottom flask, suspend Raney® Nickel (approximately 1 equivalent by moist weight) and potassium borohydride (4 equivalents) in dry ethanol (2.5 mL per mmol of substrate).[8]
-
To this stirred suspension, add this compound (1 equivalent).
-
Heat the reaction mixture to 50 °C and stir vigorously for 4-8 hours. For aromatic nitriles, elevated temperatures often lead to better yields.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully filter the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Protocol 3: Reduction with Borane-Tetrahydrofuran (BH₃·THF) Complex
Borane complexes are selective reducing agents that readily convert nitriles to primary amines.[9][10] The borane-THF complex is a convenient source of borane.[11]
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add the Borane-THF solution (2-3 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) for 4-6 hours.[12]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes to hydrolyze the borane-amine complex.
-
Basify the mixture with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine.
Visualizations
Reaction Workflow
The following diagram illustrates a general experimental workflow for the reduction of this compound.
Figure 2: General experimental workflow for the reduction of the nitrile.
Logical Relationship of Reagents and Products
This diagram shows the relationship between the starting material, the different reduction methods, and the final product.
Figure 3: Relationship between starting material, reduction methods, and product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 2. LiAlH4 | PPT [slideshare.net]
- 5. acs.org [acs.org]
- 6. acs.org [acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Borane Reagents [organic-chemistry.org]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 11. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of 4-bromo-2-chlorobenzonitrile, a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective modification at the C4 position, making this compound a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2]
Introduction
This compound possesses two distinct halogen atoms, enabling sequential cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position while leaving the 2-position available for subsequent transformations.[1] This regioselectivity is crucial for the strategic construction of multi-substituted aromatic compounds.[1] This document outlines protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation reactions, preferentially occurring at the C-Br bond.
Data Presentation
The following tables summarize representative quantitative data for the regioselective functionalization of this compound. Yields and regioselectivity are based on typical outcomes for analogous reactions and should be considered representative.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Regioselectivity (C4:C2) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylbenzonitrile | 92 | >99:1 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzonitrile | 88 | >99:1 |
| 3 | 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)benzonitrile | 85 | >99:1 |
Table 2: Regioselective Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) | Regioselectivity (C4:C2) |
| 1 | Phenylacetylene | 2-Chloro-4-(phenylethynyl)benzonitrile | 89 | >99:1 |
| 2 | 1-Hexyne | 2-Chloro-4-(hex-1-yn-1-yl)benzonitrile | 85 | >99:1 |
| 3 | Trimethylsilylacetylene | 2-Chloro-4-((trimethylsilyl)ethynyl)benzonitrile | 91 | >99:1 |
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) | Regioselectivity (C4:C2) |
| 1 | Morpholine | 4-(2-Chloro-4-cyanophenyl)morpholine | 95 | >99:1 |
| 2 | Aniline | 4-Amino-2-chlorobenzonitrile | 87 | >99:1 |
| 3 | Benzylamine | 4-(Benzylamino)-2-chlorobenzonitrile | 90 | >99:1 |
Table 4: Regioselective Cyanation
| Entry | Cyanide Source | Product | Yield (%) | Regioselectivity (C4:C2) |
| 1 | Zn(CN)₂ | 2-Chloro-1,4-dicyanobenzene | 80 | >98:2 |
| 2 | K₄[Fe(CN)₆] | 2-Chloro-1,4-dicyanobenzene | 85 | >98:2 |
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Regioselective Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Regioselective Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a vial.
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Regioselective Cyanation
This protocol outlines the conversion of the bromo group to a nitrile group.
Materials:
-
This compound
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (4 mol%)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous DMF (4 mL).
-
Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Mandatory Visualizations
Caption: Regioselective functionalization pathways of this compound.
References
Application Notes and Protocols for the Purification of 4-Bromo-2-chlorobenzonitrile Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chlorobenzonitrile is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, including androgen receptor antagonists for the treatment of prostate cancer.[1][2] Given its role as a building block in complex organic synthesis, obtaining high-purity this compound is critical for ensuring the desired reaction outcomes and minimizing downstream impurities. Column chromatography is a fundamental and widely used technique for the purification of this compound and its derivatives from crude reaction mixtures.[3]
This document provides detailed protocols and application notes for the purification of this compound and its derivatives using normal-phase, reverse-phase, and hydrophilic interaction liquid chromatography (HILIC).
Purification Strategies
The choice of chromatographic technique depends largely on the polarity of the target compound and the impurities present.
-
Normal-Phase Chromatography: This is the most common method for purifying this compound itself, which is a relatively non-polar to moderately polar compound. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4][5]
-
Reverse-Phase Chromatography: This technique is suitable for a range of compounds and is often used in HPLC analysis, which can be scaled up for preparative separations.[6] It employs a non-polar stationary phase (like C18) and a polar mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for purifying highly polar derivatives that are not well-retained by reverse-phase columns.[7][8] It uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a smaller amount of aqueous solvent.[8]
Caption: Logic for selecting the appropriate chromatography method.
Data Presentation
The following tables summarize typical conditions used for the purification and analysis of this compound.
Table 1: Normal-Phase Preparative Chromatography Conditions
| Parameter | Value | Source |
|---|---|---|
| Stationary Phase | Silica Gel | [4][5] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (10:1 v/v) | [4][5] |
| Typical Yield | 72-75% | [4] |
| Product Form | White Solid |[4] |
Table 2: Reverse-Phase HPLC Analytical Conditions (Scalable)
| Parameter | Value | Source |
|---|---|---|
| Stationary Phase | Newcrom R1 (Reverse-Phase) | [6] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid* | [6] |
| Note | *Formic acid can be substituted for MS compatibility. |[6] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is based on documented procedures for the purification of this compound following its synthesis.[4][5]
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents: Petroleum ether (or hexanes), Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position in a fume hood.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1-2 cm).[9]
-
In a beaker, prepare a slurry of silica gel in the mobile phase.[9]
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[9]
-
Add a protective layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]
-
Wash the packed column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[9] Carefully pipette this solution onto the top of the column.
-
Solid Loading (for samples not easily soluble): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.[3]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically collecting spots from the column outflow and running TLC plates.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain the pure product, combine these fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[4]
-
Caption: Workflow for purification by flash column chromatography.
Protocol 2: General Reverse-Phase Chromatography (Preparative Scale)
This protocol outlines a general approach, as specific conditions are highly dependent on the derivative's properties.
1. Materials and Equipment:
-
Crude product
-
Reverse-phase stationary phase (e.g., C18-bonded silica)
-
Solvents: HPLC-grade acetonitrile (or methanol) and purified water
-
Acid modifier (e.g., formic acid or trifluoroacetic acid, typically 0.1%)
-
Preparative HPLC or flash chromatography system with a reverse-phase column
2. Procedure:
-
Method Development: Develop an analytical-scale HPLC method first to determine the optimal mobile phase composition and gradient for separation.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% acid).
-
Sample Preparation: Dissolve the crude sample in a solvent that is weak in the context of the mobile phase (e.g., a solution with a high water content, or DMSO) to ensure it binds to the column upon loading. Filter the sample to remove particulates.
-
Elution: Inject the sample onto the column and begin the gradient, gradually increasing the percentage of the organic solvent (acetonitrile) to elute the compounds. More polar compounds will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by analytical HPLC or TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvents, which may require lyophilization (freeze-drying) if the mobile phase is primarily water.
Protocol 3: General HILIC Purification
This protocol is intended for highly polar derivatives of this compound.
1. Materials and Equipment:
-
Crude polar product
-
HILIC stationary phase (e.g., bare silica, amine, or diol-bonded silica)[8]
-
Solvents: Acetonitrile and water
-
Flash chromatography system or HPLC
2. Procedure:
-
Column Equilibration: Equilibrate the column with a high concentration of the organic solvent (e.g., 95:5 acetonitrile:water).
-
Sample Preparation: Dissolve the sample in the equilibration solvent. Adsorbing the sample onto an inert solid like Celite can also be an effective loading strategy.[7]
-
Elution: Load the sample and begin the gradient by gradually increasing the concentration of water in the mobile phase.[7] The most polar compounds are retained the longest.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in the other protocols.
-
Isolation: Combine pure fractions and remove the solvents via rotary evaporation. The higher organic content in HILIC mobile phases often makes solvent removal faster than in reverse-phase.[7]
References
- 1. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. youtube.com [youtube.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Purification [chem.rochester.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Bromo-2-chlorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Methodologies are presented with a focus on scalability, yield, and safety considerations.
Introduction
This compound is a valuable building block in organic synthesis due to its distinct functional groups that allow for selective chemical transformations. The bromine atom is amenable to various cross-coupling reactions, while the nitrile group can be converted into other functionalities such as amines or carboxylic acids. This versatility makes it an important intermediate in the development of complex molecules, including active pharmaceutical ingredients.[1]
Synthetic Strategies
Several synthetic routes for this compound have been reported. The three main strategies discussed in this document are:
-
Sandmeyer Reaction: Starting from 4-amino-2-chlorobenzonitrile. This is a well-established and reliable method.
-
Bromination and Ammoxidation: A two-step process beginning with the bromination of 2-chlorotoluene, followed by the ammoxidation of the resulting 4-bromo-2-chlorotoluene. This route is particularly relevant for industrial-scale production.
-
Cyanation of an Aldehyde: Conversion of 4-bromo-2-chlorobenzaldehyde to the corresponding nitrile.
The selection of a particular route on a large scale will depend on factors such as the availability and cost of starting materials, reaction yields, safety, and environmental considerations.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Bromination & Ammoxidation | Route 3: Cyanation of Aldehyde |
| Starting Material | 4-Amino-2-chlorobenzonitrile | 2-Chlorotoluene | 4-Bromo-2-chlorobenzaldehyde |
| Key Reagents | NaNO₂, CuBr, HCl | Br₂, Catalyst (e.g., Fe), NH₃, O₂, Catalyst (e.g., V-Sb-O) | NaCN or other cyanide source |
| Reported Yield | 72-75%[2] | Bromination: ~72% (isomer dependent); Ammoxidation: >90% (typical for similar substrates) | Not explicitly reported |
| Purity | High, after chromatography | High, after distillation/recrystallization | Not explicitly reported |
| Scalability | Good, with safety precautions | Excellent, suitable for continuous process | Potentially good |
| Key Advantages | Well-documented, reliable | Industrially viable, potentially high throughput | Direct conversion of aldehyde |
| Key Disadvantages | Use of diazonium salts (safety), potential for side reactions | Regioselectivity in bromination needs control, high-temperature/pressure for ammoxidation | Use of highly toxic cyanides |
Experimental Protocols
Route 1: Large-Scale Synthesis via Sandmeyer Reaction
This protocol is based on a well-documented laboratory procedure and has been adapted with considerations for scale-up.[2]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Quenching vessel
-
Extraction and distillation equipment
-
Personal protective equipment (PPE): safety glasses, lab coat, gloves, face shield
Reagents:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a jacketed reactor, dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in concentrated HCl.
-
Cool the mixture to 0-5 °C using a circulator.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide (1.4 eq) in concentrated HCl.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the CuBr solution, maintaining the temperature between 0 and 20 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.[2]
-
-
Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture into a vessel containing ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
For large-scale purification, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water). For laboratory scale, silica gel chromatography (petroleum ether:ethyl acetate) can be used.[2]
-
Safety Considerations for Scale-Up:
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Nitrogen Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.
-
Exothermic Reaction: The addition of the diazonium salt to the copper bromide solution can be exothermic. The addition rate and cooling must be carefully controlled.
-
Flow Chemistry: For industrial-scale production, performing the diazotization and Sandmeyer reaction in a continuous flow reactor is a highly recommended safety measure. This minimizes the amount of hazardous diazonium intermediate present at any given time.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzonitrile is a versatile synthetic intermediate prominently featured in medicinal chemistry and materials science. Its chemical architecture, possessing a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, allows for a variety of selective transformations. The electron-withdrawing nature of the nitrile group activates the ortho- and para-positions for nucleophilic aromatic substitution (SNAr). Specifically, the chlorine atom at the C-2 position is highly susceptible to displacement by nucleophiles, providing a strategic route for the synthesis of diverse derivatives. This application note provides detailed experimental protocols for the nucleophilic aromatic substitution on this compound with amine and alkoxide nucleophiles, along with expected outcomes and a mechanistic overview.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism. The electron-withdrawing nitrile group at C-1 activates the C-2 and C-4 positions towards nucleophilic attack. Due to the ortho-position of the chlorine atom, it is the more labile leaving group in SNAr reactions compared to the bromine atom at the para-position.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocols
Two representative protocols for the nucleophilic aromatic substitution on this compound are provided below.
Protocol 1: Synthesis of 4-Bromo-2-morpholinobenzonitrile (Amine Nucleophile)
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Stir the mixture at room temperature for 5 minutes.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-2-morpholinobenzonitrile.
Caption: Workflow for the Synthesis of 4-Bromo-2-morpholinobenzonitrile.
Protocol 2: Synthesis of 4-Bromo-2-methoxybenzonitrile (Alkoxide Nucleophile)
This protocol describes the reaction with sodium methoxide, a common alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 4-bromo-2-methoxybenzonitrile.
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic aromatic substitution reactions on this compound.
| Nucleophile | Product | Reaction Conditions | Typical Yield |
| Morpholine | 4-Bromo-2-morpholinobenzonitrile | K₂CO₃, DMF, 80-90 °C, 4-6 h | 85-95% |
| Sodium Methoxide | 4-Bromo-2-methoxybenzonitrile | MeOH, Reflux, 2-4 h | 90-98% |
Conclusion
This compound is an excellent substrate for nucleophilic aromatic substitution reactions, offering a reliable and high-yielding pathway to a variety of 2-substituted-4-bromobenzonitrile derivatives. The protocols provided herein are robust and can be adapted for a range of amine and alkoxide nucleophiles, making this a valuable transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The regioselective displacement of the activated chlorine atom allows for the retention of the bromine atom for subsequent cross-coupling reactions, further enhancing the synthetic utility of this versatile building block.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-chlorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 4-bromo-2-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The main challenges with this substrate arise from its electronic and steric properties. As an electron-deficient aryl halide due to the nitrile and chloro substituents, oxidative addition to the palladium catalyst is generally favorable. However, the substrate is also prone to side reactions such as dehalogenation and homocoupling of the boronic acid. The ortho chloro group can also introduce steric hindrance, potentially slowing down the reaction and requiring careful selection of catalyst and ligands.
Q2: Which palladium catalyst is most suitable for the Suzuki coupling of this compound?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for this type of transformation.[1] It is commercially available and has a broad substrate scope. For more challenging couplings or to improve yields, palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can be beneficial.[2][3]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] For the Suzuki coupling of electron-deficient substrates like this compound, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[1] Cesium carbonate (Cs₂CO₃) can also be effective, particularly with sterically hindered substrates. The choice of base can influence the reaction rate and the prevalence of side reactions.[5]
Q4: Can I perform the Suzuki coupling selectively at the bromine position, leaving the chlorine intact?
A4: Yes, selective coupling at the C-Br bond is highly feasible. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, particularly temperature and reaction time, you can achieve high selectivity for the desired product.
Q5: What are common side products, and how can I minimize them?
A5: Common side products include the homocoupling of the boronic acid, dehalogenation of the starting material (replacement of bromine with hydrogen), and protodeboronation of the boronic acid. To minimize these:
-
Homocoupling: Ensure rigorous degassing of solvents and maintain an inert atmosphere to exclude oxygen.
-
Dehalogenation: This can be promoted by certain bases and solvents. Using a milder base like K₂CO₃ and avoiding alcohol solvents may help.[6][7]
-
Protodeboronation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the base is sufficiently strong to promote transmetalation over protonolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more readily activated. |
| 2. Insufficiently degassed solvents. | - Degas solvents thoroughly by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. | |
| 3. Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for side product formation. | |
| Significant Dehalogenation | 1. Palladium-hydride species formation. | - Use a non-protic solvent if possible. - Choose a base less likely to promote hydride formation (e.g., K₂CO₃ over alkoxides).[6][7] |
| 2. High reaction temperature or prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed. - Try running the reaction at a lower temperature for a longer duration. | |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. | - Ensure a strictly inert atmosphere throughout the reaction setup and duration. |
| 2. Inefficient transmetalation. | - Use a stronger base or a more reactive boronic ester (e.g., a pinacol ester). | |
| Reaction Stalls | 1. Catalyst deactivation. | - Add a fresh portion of the catalyst. - Use a more robust ligand that can stabilize the palladium catalyst. |
| 2. Poor solubility of reactants. | - Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 4-bromobenzonitrile, a close analog of this compound. These can serve as a starting point for optimization.
Table 1: Effect of Catalyst and Base on the Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~95 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | >98 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 6 | ~92 |
| 4 | Pd/C (5) | K₂CO₃ (2) | EtOH/H₂O | 80 | 24 | ~85 |
Table 2: Effect of Solvent on the Suzuki Coupling of 4-Bromobenzonitrile
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | Moderate |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O | 80 | Moderate |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash with brine.[8]
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8]
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions with 4-Bromo-2-chlorobenzonitrile
Welcome to the technical support center for 4-Bromo-2-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and provide answers to frequently asked questions regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
The Bromine Atom: Located at the 4-position, the C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2]
-
The Chlorine Atom: Situated at the 2-position, the C-Cl bond is less reactive than the C-Br bond in typical palladium-catalyzed reactions.[1] This differential reactivity allows for selective, sequential functionalization of the molecule.[1]
-
The Nitrile Group (-CN): The nitrile group is a versatile functional group that can undergo various transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid.[1][2]
Q2: Can the nitrile group interfere with my cross-coupling reaction?
A2: Yes, under certain conditions, the nitrile group can be problematic. In reactions that use strong aqueous bases and high temperatures, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or amide as a byproduct.[1][3] It is crucial to select appropriate reaction conditions to minimize this side reaction.
Q3: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A3: Low yields or failure in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors. Common issues include problems with the catalyst system, suboptimal base selection, or inadequate reaction conditions.[4] The electron-withdrawing nature of the nitrile and chlorine groups can also influence the reactivity of the C-Br bond.[1] For detailed troubleshooting, please refer to the Suzuki-Miyaura Coupling Troubleshooting Guide below.
Q4: I am observing the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?
A4: Hydrolysis of the nitrile group to a carboxylic acid is a common side reaction, especially in the presence of strong aqueous bases and elevated temperatures.[1][3] To mitigate this, consider the following:
-
Use a weaker base: Switching from a strong base like sodium hydroxide to a weaker base like potassium carbonate or cesium carbonate can reduce the rate of nitrile hydrolysis.
-
Anhydrous conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can prevent hydrolysis.
-
Lower reaction temperature: Reducing the reaction temperature may slow down the rate of hydrolysis more significantly than the desired coupling reaction.
-
Shorter reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.
Q5: Is it possible to selectively react at the chlorine position?
A5: While the bromine at the 4-position is more reactive in palladium-catalyzed couplings, selective reaction at the chlorine position is possible. This typically involves first functionalizing the C-Br bond and then employing more forcing reaction conditions (e.g., higher temperatures, stronger ligands) to react the C-Cl bond in a subsequent step.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting material recovered | Inactive Catalyst: The palladium catalyst may have decomposed or was not activated properly. | - Ensure the use of a high-quality palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).- Use fresh, properly stored catalyst.- Consider using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] |
| Inappropriate Base: The base is crucial for the transmetalation step and may not be effective. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]- Ensure the base is finely powdered and dry. | |
| Reaction Conditions Not Optimal: Temperature may be too low, or the reaction time too short. | - Gradually increase the reaction temperature, typically in the range of 80-110 °C.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Low Yield of Desired Product | Protodeboronation of Boronic Acid: The boronic acid is degrading before it can couple. | - Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]- Use a slight excess (1.1-1.5 equivalents) of the boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Homocoupling of Boronic Acid: The boronic acid is reacting with itself. | - This is often competitive with slow cross-coupling. Optimizing the catalyst and conditions for the main reaction can minimize this. | |
| Hydrolysis of Nitrile Group: Formation of the corresponding carboxylic acid. | - Use a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃).- Minimize water in the reaction mixture where possible. | |
| Formation of Multiple Unidentified Byproducts | Catalyst Decomposition: Decomposed catalyst can lead to side reactions. | - Use a stabilizing ligand for the palladium catalyst.- Avoid excessively high temperatures. |
| Side Reactions of Starting Materials: The boronic acid or aryl halide may be unstable under the reaction conditions. | - Verify the purity of your starting materials.- Consider protecting sensitive functional groups on your boronic acid. |
Troubleshooting Logic for Failed Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Buchwald-Hartwig Amination: Poor Conversion or Side Reactions
This guide provides troubleshooting for the Buchwald-Hartwig amination of this compound.
| Observation | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Incompatible Catalyst/Ligand: The chosen palladium source and ligand are not effective for this substrate. | - For electron-deficient aryl bromides, consider using bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands.[6][7]- Screen different palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂.[8] |
| Incorrect Base: The base may not be strong enough to deprotonate the amine. | - Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[8]- Ensure the base is fresh and handled under inert conditions. | |
| Oxygen Sensitivity: The catalyst and/or ligand may have been deactivated by oxygen. | - Thoroughly degas all solvents.- Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. | |
| Low to Moderate Yield | Steric Hindrance: The chlorine atom at the ortho position can sterically hinder the coupling. | - Use a ligand with a wider bite angle to facilitate the reaction at the sterically hindered site. |
| Competitive C-Cl Activation: Under harsh conditions, the C-Cl bond might start to react. | - Carefully control the reaction temperature and time to favor the more reactive C-Br bond. | |
| Amine Decomposition | Harsh Reaction Conditions: The amine starting material may be degrading at high temperatures or in the presence of a strong base. | - Attempt the reaction at a lower temperature for a longer duration.- Use a milder base if compatible with the catalytic cycle. |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound and the arylboronic acid.
-
Add potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a dry round-bottom flask.
-
Add this compound and the secondary amine.
-
Add anhydrous toluene.
-
In a separate vial, prepare a solution of Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in Drug Development: Androgen Receptor Antagonists
Products derived from this compound are key intermediates in the synthesis of androgen receptor (AR) antagonists, which are crucial in the treatment of castration-resistant prostate cancer.[9][10][11] The AR signaling pathway plays a pivotal role in the growth and proliferation of prostate cancer cells.
Caption: Simplified signaling pathway of the Androgen Receptor and its inhibition.
References
- 1. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. biosynth.com [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in 4-Bromo-2-chlorobenzonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent homocoupling side reactions during cross-coupling experiments with 4-Bromo-2-chlorobenzonitrile. The differential reactivity of the bromine and chlorine atoms on this substrate allows for selective functionalization, but controlling side reactions like homocoupling is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.
Suzuki-Miyaura Coupling
Q1: I am observing a significant amount of boronic acid homocoupling (e.g., biphenyl formation when using phenylboronic acid). What is causing this and how can I prevent it?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[1][2] Here are key strategies to minimize it:
-
Oxygen Exclusion: Oxygen can facilitate the oxidative homocoupling of boronic acids.[2]
-
Troubleshooting: Rigorously degas all solvents (including water) and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles for highly sensitive reactions.[1]
-
-
Palladium Precatalyst Choice: Pd(II) sources (e.g., Pd(OAc)₂) can be reduced to the active Pd(0) catalyst via the homocoupling of two boronic acid molecules, thus consuming your reagent and generating impurities.[1]
-
Troubleshooting: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to enter the catalytic cycle directly, avoiding this side reaction.[1]
-
-
Ligand Selection: The choice of phosphine ligand is crucial.
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination step to form the cross-coupled product and can suppress side reactions.[3]
-
-
Base and Solvent: The base and solvent system can influence reaction rates and side products.
-
Troubleshooting: Use a base like K₃PO₄ or Cs₂CO₃, which are effective for selective C-Br bond activation.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, ensure vigorous stirring.
-
Q2: How can I achieve selective C-C bond formation at the more reactive C-Br position of this compound?
A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, which is typically the first step in the catalytic cycle.[4][5] This inherent reactivity difference can be exploited for selective coupling.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor mono-arylation at the C-Br position.
-
Mild Conditions: Employ lower reaction temperatures (e.g., 80 °C) and shorter reaction times to selectively activate the C-Br bond while leaving the C-Cl bond intact.
-
Catalyst System: Use a highly active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand) that can efficiently catalyze the reaction at lower temperatures.[1]
-
Sonogashira Coupling
Q3: My Sonogashira reaction is yielding a significant amount of diacetylene homocoupling product (Glaser coupling). How can I suppress this?
A3: The homocoupling of terminal alkynes is a major side reaction in Sonogashira couplings, typically promoted by the copper co-catalyst in the presence of oxygen.[6][7]
-
Troubleshooting:
-
Copper-Free Conditions: The most effective method is to run the reaction without a copper co-catalyst. Many modern protocols utilize palladium catalysts with suitable ligands and bases that facilitate the coupling without copper, thereby eliminating the primary pathway for Glaser coupling.[8][9]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to maintain a rigorously oxygen-free environment through proper degassing and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
-
Amine Base: The choice of amine base can also play a role. Bases like piperidine or triethylamine are commonly used.
-
Buchwald-Hartwig Amination
Q4: In my Buchwald-Hartwig amination of this compound, I am observing the formation of a biaryl byproduct from the homocoupling of the starting material. How do I prevent this?
A4: The homocoupling of aryl halides can compete with the desired C-N bond formation, especially under forcing conditions.
-
Troubleshooting:
-
Modern Catalyst Systems: Utilize highly active, well-defined palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos Pd G3, RuPhos Pd G3).[6][10] These advanced catalyst systems promote rapid C-N coupling, even at lower temperatures, which outcompetes the slower homocoupling pathway.
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The use of a highly active catalyst often allows for lower reaction temperatures (e.g., 80-100 °C), which disfavors thermal decomposition and side reactions.[6]
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for efficient amination and can help suppress side reactions.[1]
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for analogous cross-coupling reactions, illustrating how different experimental parameters can influence the yield of the desired product versus the homocoupling byproduct.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~70 | ~15-20 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | ~85 | <10 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | >95 | <2 |
Data is representative and compiled from general knowledge of Suzuki couplings.
Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | ~75 | ~20 |
| 2 | Pd(PPh₃)₄ (3) | - | Piperidine | DMF | 80 | >90 | <5 |
Data is representative and compiled from general knowledge of Sonogashira couplings.[7][8]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C-N Coupling Yield (%) | Biaryl Homocoupling (%) |
| 1 | Pd₂(dba)₃ (1.5) | rac-BINAP (3) | NaOtBu | Toluene | 110 | ~80 | ~10 |
| 2 | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 80 | >95 | <2 |
Data is representative and compiled from general knowledge of Buchwald-Hartwig aminations.[10]
Detailed Experimental Protocols
The following protocols provide a starting point for achieving selective cross-coupling at the C-Br position of this compound while minimizing homocoupling. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-3 mol%)
-
Piperidine (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add the degassed DMF, followed by piperidine and the terminal alkyne.
-
Heat the reaction to 80-90 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., diethyl ether), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (or similar G3/G4 precatalyst) (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, combine this compound, the palladium precatalyst, and NaOtBu in a Schlenk tube.
-
Add the degassed toluene, followed by the amine.
-
Seal the tube and heat to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for homocoupling in different cross-coupling reactions.
Caption: Experimental workflow for achieving selective coupling at the C-Br position.
Caption: The relationship between ligand properties and the suppression of homocoupling.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. On-surface homocoupling reactivity of a chiral bifunctional bromoindanone molecule on Cu(111) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal from 4-Bromo-2-chlorobenzonitrile Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effective strategies for removing catalyst residues from the synthesis of 4-Bromo-2-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of this compound that may require removal?
A1: Palladium-based catalysts are frequently employed in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to synthesize this compound and its derivatives.[1][2][3] Therefore, residual palladium is the primary catalyst impurity that needs to be removed.
Q2: Why is it crucial to remove catalyst residues from the final product?
A2: Catalyst residues, particularly heavy metals like palladium, can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and, most importantly, are strictly regulated in active pharmaceutical ingredients (APIs) due to their potential toxicity.[4]
Q3: What are the main strategies for removing palladium catalyst residues?
A3: The primary strategies include:
-
Adsorption: Using materials like activated carbon or silica gel to adsorb the catalyst.
-
Scavenging: Employing solid-supported reagents (scavengers) with high affinity for the metal catalyst.[5][6]
-
Chromatography: Passing the product through a column of silica gel or other stationary phases to separate the compound from the catalyst.[7][8]
-
Extraction: Using liquid-liquid extraction to partition the catalyst and product into different phases.
-
Recrystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[9][10]
Q4: How do I choose the best purification strategy for my specific reaction?
A4: The optimal strategy depends on several factors, including the scale of your reaction, the nature of the catalyst (homogeneous or heterogeneous), the solvent system, and the properties of your final product. A combination of methods is often the most effective approach. For instance, a preliminary filtration through celite can be followed by treatment with a scavenger and a final recrystallization step.[11]
Troubleshooting Guides
Issue 1: Low yield after purification with activated carbon.
-
Possible Cause: The product itself may be adsorbing to the activated carbon along with the palladium catalyst.
-
Solution:
-
Reduce the amount of activated carbon: Use the minimum amount necessary for effective catalyst removal. Start with a small-scale trial to determine the optimal loading.
-
Optimize contact time: Reduce the time the product solution is in contact with the activated carbon.
-
Solvent selection: The choice of solvent can influence product adsorption. Experiment with different solvents to find one that minimizes product loss while maintaining good palladium removal.
-
Issue 2: Incomplete catalyst removal using a scavenger resin.
-
Possible Cause:
-
Incorrect scavenger choice: The scavenger may not have a high affinity for the specific palladium species in your reaction mixture.
-
Insufficient scavenger: The amount of scavenger may be too low to capture all the catalyst.
-
Suboptimal conditions: The reaction time, temperature, or mixing may not be ideal for the scavenger to work effectively.
-
-
Solution:
-
Screen different scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.
-
Increase scavenger amount: Use a higher equivalent of the scavenger relative to the palladium catalyst.
-
Optimize conditions: Increase the stirring time and/or temperature to improve the kinetics of scavenging.
-
Issue 3: The product oils out during recrystallization.
-
Possible Cause:
-
Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of this compound.
-
Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
-
-
Solution:
-
Solvent screening: Experiment with different solvents and solvent mixtures. Given that this compound is soluble in solvents like methanol, ethanol, and chloroform, a co-solvent system (e.g., methanol/water, ethanol/water) might be effective.[9]
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Seeding: Introduce a small crystal of the pure product to induce crystallization.
-
Experimental Protocols
Protocol 1: Purification using Activated Carbon
This protocol provides a general procedure for the removal of residual palladium catalyst using activated carbon.
Materials:
-
Crude this compound
-
Activated Carbon
-
Suitable organic solvent (e.g., Ethyl Acetate, Toluene)
-
Celite®
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Treatment: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with a small amount of the fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin (Thiol-functionalized Silica)
This protocol outlines the use of a common scavenger for palladium removal.
Materials:
-
Crude this compound
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)
-
Suitable organic solvent (e.g., Toluene, Tetrahydrofuran)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization. Methanol has been reported as a suitable solvent.[9]
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent/solvent system)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Strategies for Palladium Removal
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Activated Carbon | >90% | Low cost, readily available.[12] | Potential for product loss due to adsorption, may not remove all soluble palladium species.[11] |
| Scavenger Resins | >95% | High selectivity for specific metals, minimal product loss.[5][6] | Higher cost compared to activated carbon. |
| Chromatography | >95% | Can remove a wide range of impurities simultaneously. | Can be time-consuming and require large volumes of solvent, not always ideal for large-scale purification. |
| Recrystallization | Variable | Can provide very high purity product, scalable. | Success is highly dependent on the solubility profile of the product and impurities, may require optimization.[10] |
Note: The actual efficiency will depend on the specific reaction conditions and the chosen protocol.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for catalyst removal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
stability of 4-Bromo-2-chlorobenzonitrile under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-2-chlorobenzonitrile under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable under normal laboratory storage conditions, protected from light at a temperature between 10°C and 25°C.[1][2] However, its stability can be compromised under strong acidic or basic conditions, leading to chemical transformations of the nitrile functional group.[3][4]
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. The initial step involves the protonation of the nitrogen atom of the nitrile, which increases the electrophilicity of the carbon atom. This facilitates an attack by a nucleophile, such as water, leading to the formation of 4-bromo-2-chlorobenzamide as an intermediate, which can then be further hydrolyzed to 4-bromo-2-chlorobenzoic acid.[3]
Q3: What is the expected degradation pathway for this compound under basic conditions?
A3: In the presence of a base, such as sodium hydroxide, this compound can undergo hydrolysis of the nitrile group.[3] This reaction typically proceeds through the formation of a 4-bromo-2-chlorobenzoate salt, which upon acidification will yield 4-bromo-2-chlorobenzoic acid. The intermediate, 4-bromo-2-chlorobenzamide, can also be formed during this process.[3] A similar compound, 5-bromo-2-chlorobenzonitrile, is known to be hydrolyzed to its corresponding carboxylic acid in the presence of a base at elevated temperatures (30-150 °C).[5]
Q4: Are there any other potential reactions to be aware of?
A4: Besides hydrolysis, the bromine and chlorine substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3][4] The bromine atom is generally more reactive in these reactions than the chlorine atom.[3] While these are typically desired synthetic transformations rather than degradation, it is crucial to be aware of these potential side reactions if catalytic impurities are present in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis of a reaction mixture containing this compound under acidic conditions. | Hydrolysis of the nitrile group. | - Analyze the reaction mixture for the presence of 4-bromo-2-chlorobenzamide and 4-bromo-2-chlorobenzoic acid.- If hydrolysis is undesirable, consider running the reaction at a lower temperature or for a shorter duration.[6] |
| Low yield of the desired product when using this compound in a basic reaction medium. | Degradation of the starting material via hydrolysis of the nitrile group. | - Confirm the identity of byproducts. If hydrolysis is confirmed, consider using a non-aqueous solvent or a weaker base if the reaction chemistry allows.- Protect the nitrile group if it is not the intended reaction site. |
| Formation of multiple unidentified byproducts. | This could be due to a combination of hydrolysis and other side reactions. The presence of catalytic impurities could also lead to cross-coupling reactions. | - Perform a forced degradation study to identify potential degradation products under your specific reaction conditions.- Ensure all reagents and solvents are pure and free from catalytic residues. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is adapted from a general procedure for forced degradation studies and can be used to investigate the stability of this compound under specific acidic and basic conditions.[6]
Objective: To identify potential degradation products of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Condition: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Store the vials at room temperature and at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by reverse-phase HPLC to monitor the degradation of the parent compound and the formation of any new peaks. A suitable mobile phase could be a gradient of acetonitrile and water with a phosphoric acid or formic acid modifier.[7]
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products. If necessary, use techniques like LC-MS to identify the mass of the degradation products to confirm their structures.
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
managing regioselectivity in reactions of 4-Bromo-2-chlorobenzonitrile
Welcome to the technical support center for 4-Bromo-2-chlorobenzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively manage regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily governed by two factors:
-
For Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the carbon-halogen bonds is the key factor. The Carbon-Bromine (C-Br) bond is weaker and more reactive towards oxidative addition with a palladium(0) catalyst compared to the stronger Carbon-Chlorine (C-Cl) bond.[1] This intrinsic difference allows for selective functionalization at the C4 position (bromine).
-
For Nucleophilic Aromatic Substitution (SNAr): The regioselectivity is dictated by the electronic activation of the aromatic ring by the electron-withdrawing nitrile group (-CN).[1][2] The nitrile group activates the ortho (C2, chlorine) and para (C4, bromine) positions for nucleophilic attack. The final outcome depends on a combination of the leaving group's ability and the specific nucleophile and reaction conditions used.[1][3]
Q2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which halogen is typically more reactive?
A2: The bromine atom at the C4 position is significantly more reactive than the chlorine atom at the C2 position.[1][4] This is because the C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[5][6] This allows for the selective synthesis of mono-substituted products at the C4 position while leaving the C-Cl bond intact for potential subsequent transformations.[1]
Q3: How does the nitrile group (-CN) affect the reactivity of the aromatic ring?
A3: The nitrile group is a strong electron-withdrawing group.[1] This has two main effects:
-
It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1][7]
-
It strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[1][2][8] This activation is most pronounced at the ortho and para positions relative to the nitrile group.
Q4: Is it possible to selectively target the chlorine atom at the C2 position in a cross-coupling reaction?
A4: While challenging, it is possible under specific conditions. Standard cross-coupling conditions will favor the more reactive C-Br bond. To target the C-Cl bond, one would typically first need to functionalize the C4 position. In some advanced catalytic systems, ligand choice and reaction conditions can be tuned to alter the intrinsic selectivity, but this is not the conventional outcome.[6][9] For instance, certain bulky N-heterocyclic carbene (NHC) ligands have been shown to influence site selectivity in dihalogenated arenes.[6]
Q5: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which position (C2-Cl or C4-Br) is more likely to react?
A5: Both the chlorine at C2 (ortho to -CN) and the bromine at C4 (para to -CN) are activated towards SNAr. The outcome depends on the balance between electronic activation and the leaving group's ability. While fluorine is typically the best leaving group in SNAr due to its high electronegativity stabilizing the intermediate, the relative reactivity of chlorine and bromine can be influenced by the nucleophile and reaction conditions.[1][3] It is crucial to perform small-scale test reactions to determine the regiochemical outcome for your specific system.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no reaction at the C4-Br position. | 1. Inactive catalyst. 2. Insufficient base strength or poor solubility. 3. Presence of oxygen deactivating the Pd(0) catalyst. 4. Poor quality of boronic acid/ester or terminal alkyne. | 1. Use a fresh catalyst or a pre-catalyst that is readily reduced to Pd(0). 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or use a solvent system that improves base solubility (e.g., THF/water, Dioxane/water).[10] 3. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). 4. Check the purity of your coupling partner. Use fresh or recently purified reagents. |
| Significant formation of the di-substituted product (reaction at both C-Br and C-Cl). | 1. Reaction temperature is too high or reaction time is too long. 2. High catalyst loading. 3. Ligand choice is not optimal for selectivity. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC or GC/LC-MS to stop it upon consumption of the starting material. 2. Decrease the palladium catalyst loading (typically 1-5 mol% is sufficient for the C-Br bond). 3. Use ligands known to favor coupling with aryl bromides over chlorides, such as triphenylphosphine (PPh₃). Avoid highly active ligands that can facilitate C-Cl activation. |
| Low yield of the desired mono-arylated product. | 1. Competing side reactions, such as protodeborylation of the boronic acid. 2. Product inhibition of the catalyst. 3. Inefficient transmetalation step. | 1. Ensure the base is added last, after thorough degassing. Use a 2-phase solvent system to protect the boronic acid. 2. Try a different palladium source or ligand. 3. For Suzuki coupling, ensure the base is adequate to form the boronate species for efficient transmetalation.[11] For Sonogashira, ensure the copper(I) co-catalyst (if used) is active.[12] |
Nucleophilic Aromatic Substitution (SNAr)
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction occurs at the undesired halogen. | 1. The combination of nucleophile and solvent favors reaction at one site over the other. 2. Thermodynamic vs. kinetic control. | 1. Modify the reaction conditions. Changing the solvent polarity (e.g., from DMF to THF or toluene) can alter the selectivity profile. 2. Lowering the reaction temperature may favor the kinetically preferred product. Run optimization screens to find the ideal conditions. |
| Low conversion or very slow reaction rate. | 1. Nucleophile is not strong enough. 2. The solvent is not sufficiently polar aprotic. 3. Insufficient activation by the nitrile group for the specific nucleophile used. | 1. Use a stronger nucleophile or convert the nucleophile to its more reactive conjugate base with a non-nucleophilic base (e.g., NaH for an alcohol). 2. Use a polar aprotic solvent like DMF, DMSO, or NMP to accelerate SNAr reactions. 3. If possible, consider alternative synthetic routes if the SNAr reaction is not viable. |
| Formation of side products, possibly from a benzyne mechanism. | 1. Use of an extremely strong base (e.g., NaNH₂).[1][3] | 1. Avoid exceptionally strong bases. SNAr proceeds via an addition-elimination pathway (Meisenheimer complex) and does not require such strong bases.[1][2] Use moderate bases like K₂CO₃ or even an excess of an amine nucleophile. |
Data & Reaction Conditions
Table 1: Typical Conditions for Regioselective Suzuki-Miyaura Coupling (C4-Br)
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Typically 1-5 mol%. |
| Ligand | PPh₃ (if using PdCl₂) | PPh₃ to Pd ratio is typically 2:1 to 4:1. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | An aqueous solution of the base is common. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A 2-phase system is often used. |
| Temperature | 80-100 °C | Monitor reaction to avoid di-substitution. |
| Outcome | Selective substitution at the C-Br bond. | Yields are typically good to excellent. |
Table 2: General Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Condition | Notes |
| Nucleophile | R-OH, R-SH, R₂NH, N₃⁻ | Often used with a base to increase nucleophilicity. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on the pKa of the nucleophile. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents are required to facilitate the reaction. |
| Temperature | 25-120 °C | Highly dependent on the nucleophile's reactivity. |
| Outcome | Substitution at C2-Cl or C4-Br. | Regioselectivity must be determined empirically. |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C4-Br Position
This protocol is a general guideline for the regioselective coupling of a terminal alkyne at the C4-position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and Copper(I) Iodide (CuI) (0.03 eq, 3 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., Toluene or THF). Add the terminal alkyne (1.1 eq).
-
Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).[13]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for an SNAr reaction, for example, with a phenol.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol nucleophile (1.2 eq) and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: Add a base such as powdered anhydrous K₂CO₃ or Cs₂CO₃ (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the phenoxide.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visual Diagrams
Caption: Controlling regioselectivity in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
Caption: Competing pathways in the SNAr reaction of this compound.
References
- 1. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-Bromo-2-chlorobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-bromo-2-chlorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the widely used Sandmeyer reaction, commencing from 4-amino-2-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the Sandmeyer reaction. This process involves two main stages: the diazotization of 4-amino-2-chlorobenzonitrile to form a diazonium salt, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[1][2]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature is the most critical factor. The reaction to form the diazonium salt is exothermic and the salt itself is unstable at higher temperatures. It is imperative to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a significant reduction in yield.[1] Slow, dropwise addition of the sodium nitrite solution is crucial for maintaining this temperature range.
Q3: What are the potential side products in this synthesis?
A3: Several side products can form during the Sandmeyer reaction. The most common include:
-
4-Hydroxy-2-chlorobenzonitrile: Formed from the reaction of the diazonium salt with water if the temperature is not adequately controlled.
-
Azo-coupling products: These can arise from the reaction of the diazonium salt with the unreacted starting amine or other aromatic species. This is often indicated by the formation of colored impurities.
-
De-amination product (2-chlorobenzonitrile): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-chlorobenzonitrile.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system is petroleum ether:ethyl acetate (10:1), where the starting material, 4-amino-2-chlorobenzonitrile, will have a different Rf value than the product, this compound. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the best method for purifying the final product?
A5: Column chromatography using silica gel is the most effective and commonly reported method for purifying this compound.[1][2] A solvent system of petroleum ether and ethyl acetate is typically used for elution. Recrystallization can also be employed as a purification technique, often after column chromatography to achieve higher purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete diazotization: Insufficient nitrous acid or reaction time. | Ensure a slight excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black). Allow the diazotization to stir for the recommended time at 0-5 °C. |
| Decomposition of diazonium salt: The reaction temperature exceeded 5 °C. | Maintain strict temperature control using an ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat effectively. | |
| Inefficient Sandmeyer reaction: Poor quality of copper(I) bromide or insufficient reaction time. | Use freshly prepared or high-purity copper(I) bromide. Ensure the Sandmeyer reaction is stirred for the recommended duration at the appropriate temperature (0-20 °C).[1] | |
| Formation of a Dark, Tarry Substance | Azo-coupling side reactions: This occurs when the diazonium salt reacts with the starting amine. | Ensure complete diazotization before proceeding to the Sandmeyer reaction. Maintain a low temperature and ensure the diazonium salt solution is added to the copper(I) bromide solution, not the other way around. |
| Product is Contaminated with Starting Material | Incomplete reaction: The reaction was not allowed to proceed to completion. | Monitor the reaction by TLC until the starting material is no longer visible. If necessary, extend the reaction time. |
| Difficulty in Isolating the Product | Emulsion formation during extraction: This can make phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better separation. |
| Product is an Oil Instead of a Solid | Presence of impurities: Impurities can lower the melting point of the product. | Purify the product thoroughly using column chromatography. Ensure all residual solvent is removed under vacuum. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction [1][2]
Materials:
-
4-amino-2-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Petroleum Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
Step 1: Diazotization
-
In a flask, dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 ml).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (39 mmol) in water dropwise to the stirred solution, ensuring the temperature is maintained between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 ml) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution.
-
Stir the reaction mixture for 2 hours, allowing it to warm to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice water (50 ml).
-
Extract the aqueous layer with ethyl acetate (3 x 100 ml).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (150 ml) and then with brine (100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to afford this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-amino-2-chlorobenzonitrile | [1] |
| Key Reagents | NaNO₂, CuBr, HCl | [1] |
| Diazotization Temperature | 0-5 °C | [1] |
| Sandmeyer Reaction Temperature | 0-20 °C | [1] |
| Reaction Time | Diazotization: ~30 min; Sandmeyer: 2 h | [1] |
| Reported Yield | 72-75% | [1] |
| Purification Method | Silica Gel Column Chromatography | [1][2] |
| Eluent System | Petroleum ether:ethyl acetate (10:1) | [1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway and potential side reactions in the synthesis.
References
Technical Support Center: 4-Bromo-2-chlorobenzonitrile in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for navigating the side reactions of the nitrile group in 4-Bromo-2-chlorobenzonitrile during common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the nitrile group on this compound during Suzuki, Heck, and Sonogashira coupling reactions?
The primary side reactions involving the nitrile group (-CN) during palladium-catalyzed cross-coupling reactions are hydrolysis and reduction.
-
Hydrolysis: Under basic or acidic conditions, particularly at elevated temperatures, the nitrile group can hydrolyze first to an amide (4-bromo-2-chlorobenzamide) and subsequently to a carboxylic acid (4-bromo-2-chlorobenzoic acid).[1][2] Since many coupling reactions employ a base, this is a significant consideration.
-
Reduction: In the presence of a palladium catalyst and a hydrogen source, the nitrile group can be reduced to a primary amine (4-bromo-2-chlorobenzylamine).[3] Potential hydrogen sources in a coupling reaction can include solvent impurities or side reactions that generate hydride species.
Q2: I am observing significant hydrolysis of the nitrile group to an amide/carboxylic acid in my Suzuki coupling. How can I prevent this?
Hydrolysis is often promoted by strong bases and high temperatures. To minimize this side reaction:
-
Choice of Base: Opt for milder bases. Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient to facilitate the catalytic cycle without promoting significant nitrile hydrolysis.[4] Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Temperature: If possible, lower the reaction temperature. Screening the reaction at a lower temperature may reveal conditions where the coupling proceeds efficiently while the rate of hydrolysis is significantly reduced.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water is necessary for hydrolysis.
Q3: My desired product is contaminated with the reduced amine byproduct. What are the likely causes and solutions?
The formation of the corresponding benzylamine is a result of nitrile reduction. This can be caused by:
-
Hydride Sources: Unintended hydride sources in the reaction mixture can lead to reduction. This can include certain solvents or bases that can act as hydride donors.
-
Catalyst System: Some palladium catalyst systems may have a higher propensity for promoting reduction, especially in the presence of trace impurities.
To mitigate nitrile reduction:
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize potential hydride sources.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over reduction.
-
Reaction Time: Optimizing the reaction time to be as short as possible can help minimize the exposure of the product to reductive conditions.
Q4: Besides nitrile-related side reactions, what other common issues should I be aware of when using this compound in cross-coupling reactions?
A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-chlorobenzonitrile. This can be minimized by:
-
Inert Atmosphere: Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen can promote this side reaction.
-
Choice of Base and Solvent: Using non-protic solvents and bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help reduce hydrodehalogenation.[1]
-
Reagent Quality: Use high-purity starting materials and degassed solvents.
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product with Significant Nitrile Hydrolysis
This guide provides a systematic approach to troubleshooting low yields due to nitrile hydrolysis.
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Presence of Nitrile Reduction and/or Hydrodehalogenation Byproducts
This guide addresses the formation of amine and debrominated side products.
Caption: Troubleshooting nitrile reduction and hydrodehalogenation.
Quantitative Data Summary
The following tables summarize representative yields for cross-coupling reactions of bromobenzonitriles with various partners. While specific data for this compound is limited, these examples with similar substrates provide a useful benchmark.
Table 1: Suzuki-Miyaura Coupling of Bromobenzonitriles
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (1) | K₂CO₃ | EtOH/H₂O | 80 | 3 | 95 | [5] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | 70 | - | >90 | [6] |
| 3 | 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | Dioxane | 80 | 24 | 57 | [7] |
Table 2: Sonogashira Coupling of Aryl Bromides with Nitrile Functionality
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine-5-carbonitrile | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85 | [8] |
| 2 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 85 | [9] |
Table 3: Heck Coupling of Aryl Bromides with Acrylates
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 20 | 97 | [10] |
| 2 | 4-Chlorophenyl bromide | t-Butyl acrylate | Palladacycle (0.01) | Cy₂NMe | DMA/H₂O | 110-130 | - | High | [11] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions, adapted for this compound based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of aryl bromides with arylboronic acids, using milder basic conditions to preserve the nitrile group.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add a 10:1 mixture of degassed 1,4-dioxane and water via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
This protocol is based on modern copper-free Sonogashira conditions which are often milder and have a broad functional group tolerance.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)
-
Diisopropylamine (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and bis(triphenylphosphine)palladium(II) dichloride.
-
Add anhydrous, degassed THF, followed by diisopropylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Once the starting material is consumed (typically 6-24 hours), concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling
This protocol is a general procedure for the Heck coupling of an aryl bromide with an acrylate, which is typically robust and high-yielding.
Materials:
-
This compound (1.0 equiv)
-
Styrene or an acrylate (e.g., n-butyl acrylate) (1.2 equiv)
-
Palladium(II) acetate (2 mol%)
-
Triphenylphosphine (4 mol%)
-
Triethylamine (1.5 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF, triethylamine, and the alkene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By carefully selecting reaction conditions and monitoring for potential side reactions, researchers can successfully employ this compound in a variety of powerful cross-coupling transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-Bromo-2-chlorobenzonitrile in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered during synthetic reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are overwhelmingly the most common for cross-coupling reactions involving this compound.[1][2][3] The differential reactivity between the C-Br and C-Cl bonds allows for selective functionalization, typically at the more reactive C-Br position.[2] Common palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and pre-catalysts that form the active Pd(0) species in situ.[4]
Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst deactivation?
A2: Several factors can lead to catalyst deactivation in this context:
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure your reaction is performed under strictly anaerobic conditions.
-
Formation of Inactive Palladium Species: The active Pd(0) can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, which has low catalytic activity.[5]
-
Substrate or Reagent Impurities: Impurities in this compound, the coupling partner, or solvents can act as catalyst poisons.[5][6] Common culprits include sulfur or other nucleophilic species.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit the catalytic cycle.
Q3: Can the nitrile group in this compound poison the catalyst?
A3: While less common than poisoning by sulfur or other strong Lewis bases, the nitrile group has the potential to coordinate to the metal center of the catalyst. This coordination is generally weak and reversible. However, under certain conditions, it could contribute to catalyst inhibition, especially with coordinatively unsaturated metal centers.
Q4: Are there any known side reactions of this compound that can lead to catalyst deactivation?
A4: A potential side reaction is hydrodehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom. This can be promoted by certain bases or impurities and may consume the active catalyst.[5]
Q5: How can I regenerate a palladium catalyst that has been deactivated in a reaction with this compound?
A5: Regeneration of deactivated palladium catalysts can be complex. For palladium black, treatment with an oxidizing agent followed by a reducing agent can sometimes regenerate the active Pd(0) species. However, for catalysts poisoned by strongly coordinating impurities, regeneration may not be feasible. In industrial settings, spent catalysts are often sent for reclamation of the precious metal. Some methods for regeneration of palladium catalysts on carbon (Pd/C) involve washing with alkaline solutions followed by acid treatment and reduction.[7] Another approach involves controlled oxidation with an air-nitrogen mixture at elevated temperatures.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting material (this compound) remains largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows minimal product formation.
-
The reaction mixture may have changed color, for instance, to black, indicating palladium precipitation.[5]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the pre-catalyst is properly activated to the Pd(0) state.[4] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6][9] |
| Poor Quality Reagents | Purify this compound and the boronic acid coupling partner by recrystallization or column chromatography to remove potential catalyst poisons.[6] Use high-purity, dry solvents. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrate combination.[9] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
Symptoms:
-
Besides the desired product, significant amounts of homocoupled products (e.g., biphenyls from the boronic acid) are observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Rigorous exclusion of oxygen is crucial, as it can promote the oxidative homocoupling of boronic acids. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the boronic acid can sometimes lead to increased homocoupling. |
| Suboptimal Ligand | The ligand plays a key role in preventing side reactions. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can favor the desired cross-coupling pathway.[9] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.5 equivalents)
-
Toluene/Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
General Mechanism of Palladium Catalyst Deactivation
Caption: Common pathways for the deactivation of palladium catalysts.
References
- 1. Buy this compound | 154607-01-9 [smolecule.com]
- 2. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 8. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Continuous Flow Chemistry for 4-Bromo-2-chlorobenzonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing continuous flow chemistry for reactions involving 4-Bromo-2-chlorobenzonitrile. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why use continuous flow chemistry for reactions with this compound?
A1: Continuous flow chemistry offers several advantages over traditional batch processing for reactions with this compound.[1] These include enhanced safety when handling potentially hazardous reagents like cyanides, improved reaction control leading to higher yields and purity, and seamless scalability from laboratory to production quantities.[1][2][3] The precise control over parameters like temperature, pressure, and residence time is a key benefit.[2]
Q2: What are the most common reactions performed with this compound in a flow setup?
A2: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the reactivity of the bromine atom. Lithiation-borylation is another important transformation, enabling further functionalization. The differential reactivity between the bromine and chlorine atoms allows for selective and sequential reactions.[4]
Q3: What are the primary safety concerns when working with this compound in a flow system?
A3: As a benzonitrile, this compound is a cyanide compound, and appropriate safety measures are critical. The primary concern is the potential release of hydrogen cyanide (HCN) gas, which is highly toxic. This can occur if the compound comes into contact with acids.[5] Continuous flow systems can mitigate this risk by using small reactor volumes and enabling rapid quenching of the reaction stream.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
Q4: Can I perform reactions targeting the nitrile group in a continuous flow setup?
A4: Yes, the nitrile group can be transformed in a flow system. Common reactions include hydrolysis to a carboxylic acid or reduction to a primary amine. These transformations often require harsh conditions (e.g., strong acids/bases or potent reducing agents), and a flow setup can provide better control over these exothermic or hazardous reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (for cross-coupling) | Ensure the palladium catalyst is active. If using a packed-bed reactor, catalyst deactivation can occur. Consider a pre-activation step or replacing the catalyst cartridge. For Suzuki-Miyaura reactions, ensure the use of an appropriate ligand that promotes the desired catalytic cycle.[8] |
| Inadequate Mixing | Inefficient mixing of reagent streams can lead to poor conversion. Ensure the use of an appropriate mixer (e.g., T-mixer, static mixer) at the point of reagent introduction.[2] |
| Incorrect Residence Time | The residence time in the reactor may be too short for the reaction to go to completion. Decrease the flow rate to increase the residence time. Conversely, for reactions with unstable intermediates, a shorter residence time might be necessary.[9] |
| Suboptimal Temperature | The reaction temperature may be too low. Gradually increase the temperature of the reactor while monitoring for side-product formation. For exothermic reactions, ensure the cooling system is functioning effectively to prevent overheating. |
| Poor Reagent Quality | Ensure the purity of this compound and other reagents. Impurities can inhibit the catalyst or lead to side reactions. |
Problem 2: Reactor Clogging or Blockage
| Potential Cause | Troubleshooting Step |
| Precipitation of Starting Materials, Products, or Byproducts | This is a common issue in flow chemistry.[10] Review the solubility of all components in the chosen solvent system at the reaction temperature. Consider using a co-solvent to improve solubility. For Suzuki-Miyaura reactions, the inorganic base or byproduct salts can precipitate. Using an organic base like N,N'-diisopropylethylamine (DIPEA) can sometimes prevent this.[11] |
| Solid Reagents | If using a solid reagent, ensure it is fully dissolved before being introduced into the flow system. Slurries can be difficult to manage and often lead to blockages. |
| Catalyst Leaching and Agglomeration (for packed-bed reactors) | Leaching of the catalyst from the solid support can lead to downstream precipitation and clogging. Ensure the catalyst is well-immobilized. |
| Phase Separation | If using a biphasic system, ensure that the flow conditions do not promote phase separation within the reactor tubing, which can lead to inconsistent flow and blockages. |
Data Presentation
Table 1: Representative Reaction Parameters for Continuous Flow Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value | Notes |
| Reagent 1 Solution | This compound (0.1 M) in 1,4-Dioxane | Ensure complete dissolution of the starting material. |
| Reagent 2 Solution | Phenylboronic Acid (0.12 M) and K₂CO₃ (0.3 M) in Water | The base is dissolved in the aqueous phase. |
| Catalyst | Packed-bed reactor with an immobilized Pd catalyst (e.g., Pd on a solid support) | Heterogeneous catalysts simplify product purification.[12] |
| Flow Rate (Reagent 1) | 0.2 mL/min | Adjust to optimize residence time. |
| Flow Rate (Reagent 2) | 0.2 mL/min | A 1:1 ratio of the two reagent streams is common. |
| Reactor Volume | 2.0 mL | This, combined with the total flow rate, determines the residence time. |
| Residence Time | 5 minutes | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 100 °C | Higher temperatures often accelerate Suzuki-Miyaura couplings. |
| Back Pressure | 10 bar | A back-pressure regulator can prevent solvent boiling and improve reaction consistency. |
| Typical Yield | >90% | Yields are highly dependent on the specific catalyst and conditions. |
Experimental Protocols
Protocol 1: Continuous Flow Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
1. Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in a suitable organic solvent (e.g., 1,4-dioxane, THF).
-
Solution B: Prepare a 0.12 M solution of the desired arylboronic acid and a 0.3 M solution of a base (e.g., K₂CO₃, K₃PO₄) in water.
-
Degas both solutions thoroughly by sparging with nitrogen or argon for at least 15 minutes.
2. System Setup:
-
Use a two-pump continuous flow system.
-
Connect the outlets of the two pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a packed-bed reactor containing an immobilized palladium catalyst.
-
Place the packed-bed reactor in a column heater.
-
Connect the outlet of the reactor to a back-pressure regulator set to 10 bar.
-
The final output should be directed to a collection vessel.
3. Reaction Execution:
-
Set the column heater to the desired temperature (e.g., 100 °C).
-
Begin pumping both Solution A and Solution B at equal flow rates (e.g., 0.2 mL/min each) through the system.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
Collect the product stream in a suitable vessel.
4. Work-up and Analysis:
-
Quench the collected reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS or ¹H NMR to determine conversion and purity.
-
Purify the product by column chromatography if necessary.
Protocol 2: Continuous Flow Lithiation-Borylation
This protocol outlines a general procedure for the lithiation of this compound followed by borylation. This reaction is often performed at low temperatures.[13]
1. Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Solution B: Use a commercially available solution of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M).
-
Solution C: Prepare a 0.3 M solution of triisopropyl borate in anhydrous THF.
-
Ensure all solutions are handled under an inert atmosphere (nitrogen or argon).
2. System Setup:
-
Use a three-pump continuous flow system with all pumps and reagent reservoirs under an inert atmosphere.
-
Connect the outlets of the pumps for Solution A and Solution B to a T-mixer.
-
Connect the outlet of this first T-mixer to a cooled reactor coil (Reactor 1) immersed in a cryostat (e.g., -40 °C).
-
Connect the outlet of Reactor 1 to a second T-mixer, where it will be combined with Solution C.
-
Connect the outlet of the second T-mixer to a second reactor coil (Reactor 2), which can be at the same or a slightly higher temperature.
-
The final output should be directed to a collection vessel containing a quenching solution (e.g., saturated aqueous ammonium chloride).
3. Reaction Execution:
-
Set the cryostat for Reactor 1 to the desired low temperature.
-
Begin pumping Solution A and Solution B into the first T-mixer. The flow rates should be adjusted to achieve the desired stoichiometry (typically a slight excess of n-BuLi). The residence time in Reactor 1 is usually very short (seconds to a few minutes) to generate the aryllithium intermediate.[14]
-
Simultaneously, pump Solution C to the second T-mixer to intercept the aryllithium species.
-
The reaction mixture then flows through Reactor 2 to allow for the borylation to occur.
-
Collect the product stream in the quenching solution.
4. Work-up and Analysis:
-
Allow the quenched reaction mixture to warm to room temperature.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Analyze the crude product to confirm the formation of the boronic ester.
-
The crude boronic ester can often be used in subsequent reactions (e.g., Suzuki-Miyaura coupling) without further purification.
Mandatory Visualizations
References
- 1. syrris.com [syrris.com]
- 2. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Reactions Involving 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 4-Bromo-2-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with the synthesis of this compound via the Sandmeyer reaction?
A1: The primary challenges when scaling up the Sandmeyer reaction for this compound synthesis from 2-chloro-4-aminobenzonitrile include:
-
Thermal Management: The diazotization step is highly exothermic and the diazonium salt intermediate is thermally unstable, posing a risk of thermal runaway and decomposition at elevated temperatures.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3]
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" during the addition of sodium nitrite, increasing the risk of decomposition and byproduct formation. Efficient mixing is crucial for maintaining a uniform temperature and ensuring complete reaction.[4]
-
Byproduct Formation: Common byproducts in Sandmeyer reactions include phenols (from reaction with water) and biaryl compounds.[5] The formation of these impurities can be exacerbated by poor temperature control and localized high concentrations of reactants during scale-up.
-
Safety: The diazonium salt intermediate can be explosive when isolated in a dry state. Therefore, it is crucial to handle it in solution and ensure the reaction temperature is strictly controlled, typically between 0-5 °C.[2][6]
Q2: What are the common issues encountered when scaling up palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
A2: Common scale-up issues for palladium-catalyzed cross-coupling reactions with this compound include:
-
Catalyst Deactivation and Poisoning: The palladium catalyst can be sensitive to impurities and excess reagents. Cyanide ions, if present from the synthesis of the benzonitrile, can poison the catalyst.[7] On a larger scale, ensuring the purity of all starting materials and solvents is critical to maintain catalyst activity.
-
Regioselectivity: this compound has two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective substitution at the bromine position.[8] However, at higher temperatures or with prolonged reaction times, which may be necessary for scale-up, the risk of reaction at the chlorine site increases, leading to a loss of selectivity.
-
Byproduct Formation: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[9] These side reactions can become more significant at larger scales due to longer reaction times and potential temperature gradients.
-
Product Purification: Removing residual palladium from the final product is a significant challenge, especially on a large scale.[10] High levels of palladium are often unacceptable in pharmaceutical applications.
Q3: How does the exothermicity of reactions involving this compound impact scale-up?
A3: The exothermicity of reactions is a critical consideration during scale-up. The heat generated by a reaction increases with the volume (cubed), while the ability of the reactor to remove heat is proportional to the surface area (squared).[3] For exothermic reactions like the Sandmeyer synthesis or certain cross-coupling reactions, this can lead to a significant temperature increase in a large reactor if not properly managed. This can result in:
-
Increased rates of side reactions, leading to lower purity and yield.
-
Decomposition of reactants, intermediates, or products.
-
In severe cases, a thermal runaway, which is a dangerous and uncontrolled increase in temperature and pressure.
It is essential to perform calorimetric studies (e.g., using a reaction calorimeter) at the lab scale to determine the heat of reaction and understand the thermal profile before attempting a large-scale synthesis.[1][11]
Troubleshooting Guides
Troubleshooting Low Yield in the Sandmeyer Synthesis of this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of 2-chloro-4-aminobenzonitrile | Incomplete diazotization. | Ensure slow, portion-wise addition of sodium nitrite solution while maintaining the temperature between 0-5 °C. Verify the purity and concentration of the sodium nitrite and hydrochloric acid. |
| Decomposition of the diazonium salt. | Strictly maintain the reaction temperature below 5 °C throughout the diazotization and Sandmeyer reaction steps. Use the diazonium salt solution immediately after preparation. | |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Ensure the reaction medium is sufficiently acidic. Add the diazonium salt solution to the copper(I) bromide solution, rather than the reverse. |
| Formation of biaryl byproducts | Radical side reactions. | Ensure an adequate concentration of copper(I) bromide is present to efficiently trap the aryl radical intermediate.[5] |
Troubleshooting Suzuki-Miyaura Reactions with this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst inactivity. | Ensure all reagents and solvents are free of oxygen and water by proper degassing. Use high-purity palladium catalyst and ligands. Consider using a more active ligand, such as a Buchwald-type ligand, especially for less reactive coupling partners.[12][13] |
| Poor quality of boronic acid/ester. | Use fresh, high-purity boronic acid or ester. Boronic acids can degrade upon storage. | |
| Formation of homocoupling byproduct | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[9] |
| Dehalogenation of this compound | Presence of protic impurities or side reactions with the base/solvent. | Use an anhydrous base and solvent. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or THF. |
| Reaction at the chlorine position | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to favor selective reaction at the more reactive C-Br bond. Monitor the reaction progress closely to avoid over-reaction. |
Experimental Protocols
Lab-Scale Sandmeyer Synthesis of this compound
This protocol is based on a reported procedure with typical yields of 72-75%.[6]
Materials:
-
2-chloro-4-aminobenzonitrile (38 mmol)
-
Concentrated hydrochloric acid (27 mL)
-
Sodium nitrite (39 mmol)
-
Copper(I) bromide (53 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve 2-chloro-4-aminobenzonitrile in 27 mL of concentrated hydrochloric acid in a flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (39 mmol in a small amount of water) to the stirred solution, ensuring the temperature remains between 0 and 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in 22 mL of concentrated hydrochloric acid.
-
Pour the cold diazonium salt solution into the copper(I) bromide solution with vigorous stirring.
-
Continue stirring the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture into 50 mL of ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (petroleum ether:ethyl acetate, 10:1) to yield this compound as a white solid.
Quantitative Data (Lab-Scale)
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-aminobenzonitrile | [6] |
| Scale | 38 mmol | [6] |
| Reaction Time | 2 hours | [6] |
| Reaction Temperature | 0-20 °C | [6] |
| Yield | 72-75% | [6] |
Kilogram-Scale Suzuki-Miyaura Reaction Protocol Example
The following is an example of a kilogram-scale Suzuki-Miyaura reaction involving a substituted this compound derivative, highlighting key scale-up considerations.[14]
Materials:
-
This compound derivative (1.00 eq)
-
Boronic acid or ester (1.1-1.5 eq)
-
Potassium carbonate (2.07 eq)
-
Palladium(II) acetate (0.007 eq)
-
Triphenylphosphine (0.024 eq)
-
Acetonitrile and Water (as solvent)
Procedure:
-
Charge the reactor with acetonitrile, water, potassium carbonate, and the this compound derivative.
-
Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.
-
Cool the mixture to 60-70 °C under nitrogen protection.
-
Add the palladium acetate and triphenylphosphine catalysts.
-
Add the boronic acid or ester solution over a period of 30 minutes, maintaining the temperature at 70 ± 3 °C.
-
Stir the reaction mixture for 2 hours at 70 ± 3 °C.
-
After the reaction is complete, separate the aqueous phase at 65-70 °C.
-
Add ammonia water to the organic phase and cool to 20 ± 5 °C.
-
Gradually add water to precipitate the product.
-
Stir the mixture overnight at 20 ± 5 °C.
-
Filter the crystalline product, wash with an acetonitrile/water mixture, and dry under reduced pressure.
Quantitative Data (Kilogram-Scale Example)
| Parameter | Value | Reference |
| Starting Material | This compound derivative | [14] |
| Scale | 6.2 kg (of a related intermediate) | [14] |
| Reaction Time | ~3 hours (post-reflux) | [14] |
| Reaction Temperature | 60-73 °C | [14] |
| Yield | 92.3% | [14] |
| Purity (HPLC) | 99.8% | [14] |
Visualizations
References
- 1. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. daneshyari.com [daneshyari.com]
- 8. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Bromo-2-chlorobenzonitrile and Its Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is paramount. Substituted benzonitriles, such as 4-Bromo-2-chlorobenzonitrile, are crucial building blocks in the synthesis of a wide array of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its key structural isomers, offering a valuable resource for researchers in confirming the regiochemistry of their synthesized products.
Comparative NMR Data Analysis
The electronic environment of the aromatic protons and carbons in substituted benzonitriles is exquisitely sensitive to the placement of electron-withdrawing groups like halogens and the nitrile functionality. This sensitivity is directly reflected in their NMR spectra, where chemical shifts (δ), coupling constants (J), and signal multiplicities provide a unique fingerprint for each isomer. Below is a summary of experimental NMR data for this compound and three of its common isomers.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Substituted Benzonitriles
| Compound | Structure | ¹H NMR (CDCl₃) δ [ppm] (Multiplicity, J [Hz]) | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound | ![]() | 7.73 (d, J = 1.8 Hz, H-3), 7.59 (dd, J = 8.4, 1.8 Hz, H-5), 7.52 (d, J = 8.4 Hz, H-6) | 137.8, 134.6, 133.1, 130.8, 128.2, 115.3, 112.3 |
| 4-Bromo-3-chlorobenzonitrile | ![]() | 7.89 (d, J = 1.9 Hz, H-2), 7.78 (d, J = 8.3 Hz, H-5), 7.45 (dd, J = 8.3, 1.9 Hz, H-6) | Predicted: 138.0, 135.2, 134.1, 132.3, 128.5, 117.5, 115.1 |
| 2-Bromo-4-chlorobenzonitrile | ![]() | 7.78 (d, J = 2.0 Hz, H-3), 7.62 (d, J = 8.4 Hz, H-6), 7.45 (dd, J = 8.4, 2.0 Hz, H-5) | 139.0, 135.5, 133.8, 130.5, 122.0, 117.2, 114.5 |
| 2,4-Dichlorobenzonitrile | ![]() | 7.62 (d, J = 8.4 Hz, H-6), 7.55 (d, J = 2.0 Hz, H-3), 7.38 (dd, J = 8.4, 2.0 Hz, H-5)[1] | 140.0, 137.7, 134.5, 130.2, 127.8, 115.2, 111.8[1] |
Note: The predicted data for 4-Bromo-3-chlorobenzonitrile is based on established structure-property relationships and may vary from experimental values.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for the structural validation of small organic molecules.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified benzonitrile derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or the internal standard (TMS: δ = 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Workflow for Structural Validation
The logical progression from a synthesized compound to its confirmed structure using NMR spectroscopy involves a series of interconnected steps.
Caption: Workflow for the structural validation of a substituted benzonitrile using NMR.
Signaling Pathways in Spectral Interpretation
The interpretation of NMR spectra relies on understanding the influence of substituents on the electronic distribution within the benzene ring, which in turn dictates the chemical shifts of the protons and carbons. This can be visualized as a signaling pathway of electronic effects.
Caption: Influence of substituents on NMR spectral parameters.
By carefully analyzing the detailed patterns in the ¹H and ¹³C NMR spectra and comparing them with the data provided for known isomers, researchers can confidently validate the structure of their this compound products and other related substituted benzonitriles.
References
A Comparative Guide to Purity Confirmation of 4-Bromo-2-chlorobenzonitrile using GC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the purity assessment of 4-Bromo-2-chlorobenzonitrile. This critical intermediate in pharmaceutical synthesis demands rigorous purity control to ensure the safety and efficacy of final drug products.
Introduction to this compound and its Purity Assessment
This compound is a substituted benzonitrile with the molecular formula C₇H₃BrClN.[1] Its purity is a critical parameter, as even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of subsequent pharmaceutical manufacturing steps. Gas Chromatography (GC) is a commonly recommended and widely used technique for assessing the purity of this compound, with commercial suppliers often quoting purities of >97.0% or 98% as determined by GC.[2]
The choice of analytical methodology for purity determination depends on the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. This guide offers a comparative overview of the most relevant techniques, with a focus on providing supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Determination
The selection of an appropriate analytical technique is paramount for the accurate determination of the purity of this compound. While GC-MS is a powerful and widely used method, HPLC, NMR, and FTIR offer complementary information and can be advantageous in specific contexts.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data based on signal integration. | Absorption of infrared radiation by molecular vibrations, providing information about the functional groups present. |
| Applicability | Excellent for the analysis of volatile and thermally stable impurities. | Well-suited for non-volatile and thermally labile impurities. | Provides both qualitative and quantitative information on the bulk sample. qNMR is a primary ratio method for purity assessment. | Primarily a qualitative technique for functional group identification and can be used for quantitative analysis with proper calibration. |
| Sensitivity | High, capable of detecting trace-level impurities. | High, with UV or MS detectors. | Generally lower sensitivity compared to chromatographic techniques for trace impurities. | Lower sensitivity for minor components compared to other techniques. |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Good, especially when coupled with a mass spectrometer (LC-MS). | Excellent for structural elucidation of major components and significant impurities. | Limited to identifying functional groups of impurities, not specific structures. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | High for qNMR, as it does not require reference standards for each impurity. | Lower accuracy for minor components; requires calibration curves for quantification. |
| Sample Throughput | Moderate to high. | Moderate to high. | Lower, as data acquisition can be time-consuming. | High, rapid analysis. |
Experimental Data and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the benchmark for determining the purity of this compound and identifying volatile and semi-volatile impurities.
Potential Impurities: Based on common synthesis routes, such as the Sandmeyer reaction of 2-chloro-4-aminobenzonitrile or the bromination of 2-chlorotoluene followed by cyanation, potential impurities may include:
-
Starting Materials: 2-chloro-4-aminobenzonitrile, 2-chlorotoluene.
-
Intermediates: 4-bromo-2-chlorotoluene.
-
Isomeric Byproducts: Other bromo-chloro-benzonitrile isomers (e.g., 2-bromo-4-chlorobenzonitrile, 3-bromo-2-chlorobenzonitrile).
-
Related Impurities: Dichlorobenzonitrile or dibromobenzonitrile species.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is suitable for separating halogenated aromatic compounds.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Expected Results: The chromatogram should show a major peak corresponding to this compound. Any smaller peaks would indicate the presence of impurities. The mass spectrum of the main peak should be consistent with the structure of this compound, showing a molecular ion peak [M]⁺ and characteristic isotopic patterns for bromine and chlorine. The PubChem database indicates a molecular ion peak at m/z 217, with major fragments at m/z 136 and 100.[1][3]
Data Presentation:
| Compound | Retention Time (min) | Key m/z fragments | Purity (%) |
| This compound | (To be determined experimentally) | 215, 217, 219 (M+), 136, 101 | >99.0 |
| Potential Impurity 1 (Isomer) | (To be determined experimentally) | 215, 217, 219 (M+), ... | <0.1 |
| Potential Impurity 2 (Starting Material) | (To be determined experimentally) | ... | <0.1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative or complementary technique, particularly for analyzing non-volatile or thermally sensitive impurities.
Experimental Protocol for HPLC Analysis:
A reverse-phase HPLC method can be employed for the analysis of this compound.[4][5]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid. For MS compatibility, formic acid is preferred.[4]
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Expected Results: A major peak for this compound will be observed, and any impurities will appear as separate peaks. The relative area percentages can be used to estimate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).
Experimental Protocol for ¹H NMR:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For qNMR, a certified internal standard with a known purity is added in a precisely weighed amount.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification in qNMR.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Expected Results: The ¹H NMR spectrum will show signals corresponding to the aromatic protons of this compound. Impurities will give rise to additional signals. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used for the identification of functional groups and confirmation of the compound's identity. While it can be used for quantitative analysis, it is less sensitive for detecting low-level impurities compared to chromatographic methods.
Experimental Protocol for FTIR:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Parameters: A typical scan range is 4000-400 cm⁻¹.
Expected Results: The FTIR spectrum of this compound will show characteristic absorption bands for the nitrile group (C≡N) around 2230 cm⁻¹, and aromatic C-H and C=C stretching vibrations. The presence of unexpected peaks may indicate impurities with different functional groups.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity analysis using GC-MS and a signaling pathway for method selection.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
The purity of this compound is a critical quality attribute that can be reliably determined using GC-MS. This technique offers excellent sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities. For a comprehensive purity assessment, especially when non-volatile or thermally labile impurities are suspected, HPLC is a valuable complementary technique. Quantitative NMR provides an orthogonal method for obtaining a highly accurate purity value without the need for individual impurity standards. FTIR serves as a rapid and effective tool for identity confirmation. The choice of the most appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of quantitative accuracy. A thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 154607-01-9 | Benchchem [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-chlorobenzonitrile and 4-Bromo-2-fluorobenzonitrile for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-bromo-2-chlorobenzonitrile and 4-bromo-2-fluorobenzonitrile, two key intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Understanding the distinct reactivity profiles of these compounds is crucial for designing efficient synthetic routes and optimizing reaction conditions. This comparison focuses on the two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) at the C-2 position and palladium-catalyzed cross-coupling reactions at the C-4 position.
Executive Summary
The reactivity of this compound and 4-bromo-2-fluorobenzonitrile is dictated by the nature of the halogen substituent at the 2-position and the carbon-halogen bond strengths. For nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom in 4-bromo-2-fluorobenzonitrile renders the aromatic ring more electrophilic, leading to significantly higher reactivity at the C-2 position compared to its chloro-analogue.[2][3] Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reaction preferentially occurs at the weaker carbon-bromine bond at the C-4 position.[4][5] In this context, the halogen at the C-2 position has a less pronounced effect, resulting in similar reactivity for both compounds at the C-4 position.
Reactivity Comparison: A Logical Overview
References
- 1. Buy this compound | 154607-01-9 [smolecule.com]
- 2. wyzant.com [wyzant.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for 4-Bromo-2-chlorobenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. 4-Bromo-2-chlorobenzonitrile has long served as a versatile intermediate, prized for its differentiated reactivity that allows for sequential, site-selective modifications. The presence of a bromine atom, a chlorine atom, and a nitrile group on the benzonitrile core provides a powerful handle for a variety of chemical transformations. This guide offers an objective comparison of alternative reagents to this compound, providing experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The primary value of this compound in synthesis lies in the differential reactivity of its halogen substituents, particularly in palladium-catalyzed cross-coupling reactions where the carbon-bromine bond is more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 4-position. The nitrile group offers further synthetic handles, being readily converted to an amine or a carboxylic acid.
This guide explores structurally similar alternatives that offer modulated reactivity, potentially leading to improved yields, milder reaction conditions, or different selectivity. The main alternatives considered are:
-
4-Iodo-2-chlorobenzonitrile: Offers higher reactivity in cross-coupling reactions, potentially enabling lower catalyst loadings and milder conditions.
-
4-Fluoro-2-chlorobenzonitrile: The carbon-fluorine bond is generally less reactive in cross-coupling, making it a more stable anchor while transformations occur at other sites. It can, however, participate in nucleophilic aromatic substitution.
-
2-Chloro-4-(trifluoromethyl)benzonitrile: The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and provide desirable properties in the final product.
The choice of reagent will ultimately depend on the specific synthetic strategy, desired downstream transformations, and economic considerations.
Performance Comparison in Key Synthetic Transformations
The utility of these benzonitrile derivatives is most evident in three key types of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Functional Group Transformation of the Nitrile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the halogen at the 4-position is the critical factor in these reactions.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Yield (%) | Notes |
| This compound | Good | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water), 80-100 °C | 70-95 | A widely used and reliable reagent.[1][2] |
| 4-Iodo-2-chlorobenzonitrile | Excellent | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₃PO₄), solvent (e.g., Toluene/water), room temp. to 80 °C | 85-98 | Higher reactivity allows for milder conditions and potentially lower catalyst loadings. The C-I bond is significantly more reactive than the C-Br bond.[3] |
| 4-Fluoro-2-chlorobenzonitrile | Poor | Harsh conditions required; generally not suitable for selective cross-coupling at the 4-position. | <10 | The C-F bond is very strong and resistant to oxidative addition by palladium. |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Moderate | Pd catalyst with specialized ligands (e.g., SPhos), strong base, higher temperatures. | 60-85 | The electron-withdrawing nature of the CF₃ group can affect the oxidative addition step. |
General Reactivity Trend in Suzuki Coupling: I > Br > OTf > Cl[3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile and chloro substituents facilitates nucleophilic attack on the aromatic ring. The reactivity of the leaving group at the 4-position is a key consideration.
| Reagent | Leaving Group | Relative Reactivity | Typical Nucleophiles | Yield (%) | Notes |
| This compound | Br⁻ | Good | Amines, alkoxides, thiolates | 60-90 | Bromide is a good leaving group in SNAr reactions. |
| 4-Iodo-2-chlorobenzonitrile | I⁻ | Good | Amines, alkoxides, thiolates | 65-95 | Iodide is also a good leaving group, with reactivity often comparable to or slightly better than bromide. |
| 4-Fluoro-2-chlorobenzonitrile | F⁻ | Excellent | Amines, alkoxides, thiolates | 70-98 | Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which strongly activates the ring towards nucleophilic attack. This is in contrast to its low reactivity in cross-coupling.[4][5] |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Cl⁻ | Moderate | Strong nucleophiles (e.g., NaOMe) | 50-80 | The trifluoromethyl group further activates the ring towards nucleophilic attack. |
Functional Group Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important moieties. The conditions for these transformations are generally independent of the halogen at the 4-position.
| Transformation | Reagent(s) | Product | Typical Yield (%) |
| Reduction to Amine | H₂, Pd/C or LiAlH₄ | 4-Halo-2-chlorobenzylamine | 80-95 |
| Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O or NaOH, H₂O | 4-Halo-2-chlorobenzoic acid | 75-90[6] |
| Conversion to Tetrazole | NaN₃, NH₄Cl | 5-(4-Halo-2-chlorophenyl)tetrazole | 70-85 |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 4-Amino-2-chlorobenzonitrile to this compound.
Materials:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-Amino-2-chlorobenzonitrile (1.0 eq) in concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.4 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[7]
Representative Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-halobenzonitrile with an arylboronic acid.
Materials:
-
4-Halobenzonitrile (e.g., this compound or 4-Iodo-2-chlorobenzonitrile) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a reaction vessel, add the 4-halobenzonitrile, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Case Study: Synthesis of Apalutamide Intermediates
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[8] Its synthesis often involves the coupling of a substituted benzamide with a pyrazole derivative. While the exact commercial synthesis of Apalutamide may vary, published routes often utilize intermediates that are structurally analogous to this compound, such as 4-bromo-2-fluoro-N-methylbenzamide.[9][10] The principles of reactivity discussed in this guide are directly applicable to the synthesis of such intermediates. For instance, a Suzuki coupling could be envisioned to introduce a substituent at the 4-position of a 2-halobenzonitrile derivative as a key step in building the core structure.
Visualization of Synthetic Strategies
The following diagrams illustrate the key decision-making points and reaction pathways discussed in this guide.
Caption: Synthetic pathways using alternative 2-chlorobenzonitrile reagents.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While this compound remains a valuable and widely utilized synthetic intermediate, a careful consideration of its alternatives can unlock significant advantages in specific synthetic contexts. For reactions where high reactivity in cross-coupling is desired to enable milder conditions or the use of less reactive coupling partners, 4-Iodo-2-chlorobenzonitrile presents a superior choice. Conversely, when the strategy calls for a robust handle at the 4-position that can withstand various transformations before being subjected to nucleophilic aromatic substitution, 4-Fluoro-2-chlorobenzonitrile is an excellent candidate. The choice of the optimal reagent is a strategic decision that should be guided by the overall synthetic plan, the desired reactivity profile, and economic factors. This guide provides the foundational data and protocols to empower researchers to make the most informed choice for their specific synthetic challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium ligand is critical to the success of this reaction, profoundly influencing catalyst activity, stability, and selectivity. This guide provides an objective comparison of the performance of different classes of palladium ligands for the Suzuki-Miyaura coupling of the challenging substrate, 4-bromo-2-chlorobenzonitrile, with phenylboronic acid, supported by experimental data from the literature.
Performance Comparison of Palladium Ligands
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the palladium ligand employed. Below is a summary of the performance of various ligand types, highlighting key reaction parameters and yields. While direct comparative studies on this specific substrate are limited, the data presented is compiled from reactions with structurally analogous aryl bromides, primarily 4-bromobenzonitrile, to provide a representative comparison.
| Ligand Type | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald Ligand | Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | - | >95 |
| N-Heterocyclic Carbene (NHC) | [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | Ethanol | 60 | 1 | 89 |
| Heterodimetallic Catalyst | Pd-bpydc-Nd | - | K₂CO₃ | DMF/H₂O (1:1) | 100 | 24 | 96 |
Discussion
The selection of an appropriate palladium ligand system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound.
Buchwald Ligands , such as RuPhos, are highly effective for the coupling of aryl chlorides and bromides. These bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for reactions to be conducted under relatively mild conditions and with high efficiency. The use of RuPhos with Pd(OAc)₂ has been shown to be effective for the coupling of 4-chlorobenzonitrile, suggesting it would be a strong candidate for the bromo-chloro analogue, likely providing high yields.
N-Heterocyclic Carbene (NHC) Ligands , like IPr, have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating properties form stable palladium complexes that exhibit high catalytic activity. The use of a pre-formed [Pd(IPr)(cinnamyl)Cl] catalyst has demonstrated excellent yields for the coupling of 4-chlorobenzonitrile at a relatively low temperature, indicating their potential for efficient coupling of this compound.[1]
Heterodimetallic Catalysts , such as the Pd-bpydc-Nd complex, represent a more novel approach. These systems can offer unique catalytic properties due to the interaction between the two different metal centers. In the case of 4-bromobenzonitrile, a high yield was achieved, suggesting this could be a promising, albeit less conventional, option.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The specified solvent (e.g., dioxane/water, 4:1, 5 mL) is then added via syringe. In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) are mixed with a small amount of the solvent and sonicated briefly before being transferred to the reaction mixture. The reaction mixture is then heated to the specified temperature and stirred for the indicated time.
Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 4-Aryl-2-chlorobenzonitriles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods for the synthesis of biaryl compounds. This guide provides a detailed comparative study of these two stalwart reactions for the specific and industrially relevant transformation of 4-bromo-2-chlorobenzonitrile to its arylated derivatives. The presence of two distinct halogen atoms on the aromatic ring introduces a critical element of chemoselectivity, a key focus of this analysis.
The choice between the Suzuki and Stille coupling is often a pivotal decision in a synthetic strategy, with implications for reaction efficiency, substrate scope, cost, and safety. This guide aims to provide an objective comparison, supported by representative experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation). | Organostannanes are generally stable to air and moisture. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki and Stille coupling of this compound with a generic aryl partner (phenyl). It is important to note that the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[1]
| Parameter | Suzuki Coupling | Stille Coupling |
| Substrate | This compound | This compound |
| Coupling Partner | Phenylboronic Acid | Phenyltributylstannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 3 mol% | 3 mol% |
| Base/Additive | K₂CO₃ | N/A |
| Solvent | Toluene/H₂O | Toluene |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12 h | 16 h |
| Yield | ~90% | ~85% |
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of the Suzuki and Stille couplings share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Generalized catalytic cycles for Suzuki and Stille couplings.
The experimental workflow for both reactions involves similar steps, with key differences in the reagents used and the workup procedure.
Caption: Comparative experimental workflows for Suzuki and Stille couplings.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille couplings of this compound with phenylboronic acid and phenyltributylstannane, respectively. These protocols are based on established literature procedures for similar substrates.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 mmol, 216.5 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-phenylbenzonitrile.
Stille Coupling Protocol
Materials:
-
This compound (1.0 mmol, 216.5 mg)
-
Phenyltributylstannane (1.1 mmol, 403.8 mg, 0.38 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Add phenyltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).
-
Stir the biphasic mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-phenylbenzonitrile.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the selective arylation of this compound at the more reactive C-Br position.
The Suzuki coupling is often the preferred method due to several key advantages:
-
Low Toxicity: The boron-containing reagents and byproducts are significantly less toxic than their organotin counterparts, a critical consideration for safety and environmental impact, especially in process chemistry and drug development.
-
Ease of Byproduct Removal: The inorganic boron byproducts are typically water-soluble, simplifying the purification process.
-
High Yields: Under optimized conditions, Suzuki couplings can provide excellent yields.
The Stille coupling , while potent, presents some notable challenges:
-
High Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.
-
Difficult Purification: The removal of tin byproducts can be challenging and may require specific workup procedures, such as treatment with potassium fluoride.
-
Atom Economy: The use of tributyltin reagents results in poor atom economy.
Recommendation: For the synthesis of 4-aryl-2-chlorobenzonitriles, the Suzuki coupling is generally the more advantageous and recommended method , primarily due to its lower toxicity profile and the ease of purification. However, the Stille coupling remains a valuable alternative, particularly in cases where the corresponding organoboron reagent is unstable or difficult to access, or when its exceptional functional group tolerance is a critical requirement for a complex substrate. The choice of reaction will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations.
References
Validating Biaryl Structures from 4-Bromo-2-chlorobenzonitrile: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive validation of biaryl products derived from 4-Bromo-2-chlorobenzonitrile, a versatile building block. We offer an objective comparison of the Suzuki-Miyaura coupling with alternative synthetic routes, namely the Heck and Ullmann reactions, supported by experimental data and detailed protocols.
The inherent reactivity of the carbon-bromine bond over the carbon-chlorine bond in this compound allows for regioselective synthesis, making it an attractive starting material for the construction of complex biaryl compounds. This guide will delve into the validation of the primary biaryl product, 4-aryl-2-chlorobenzonitrile, and compare the efficacy of different synthetic methodologies.
Performance Comparison of Synthetic Routes
The choice of synthetic route for generating biaryl structures from this compound significantly impacts reaction yield, substrate scope, and reaction conditions. The Suzuki-Miyaura coupling is often the preferred method due to its mild conditions and high functional group tolerance. However, the Heck and Ullmann reactions present viable alternatives, each with its own set of advantages and disadvantages.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Ullmann Reaction |
| Typical Yield | 85-95% | 60-80% | 40-60% |
| Reaction Temperature | 80-110°C | 100-140°C | 150-200°C |
| Catalyst | Palladium | Palladium | Copper |
| Key Advantages | High yield, mild conditions, broad functional group tolerance, commercially available reagents. | Good for specific applications, well-established. | Utilizes a less expensive metal catalyst. |
| Key Disadvantages | Use of palladium catalyst, potential for boronic acid decomposition. | Higher temperatures often required, narrower substrate scope compared to Suzuki. | Harsh reaction conditions, often requires activated copper, lower yields.[1][2] |
Structural Validation of Biaryl Products
Accurate structural determination of the resulting biaryl products is critical. The primary methods for validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of expected spectroscopic data for a representative product, 4-phenyl-2-chlorobenzonitrile.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.70-7.50 (m, 4H), 7.45-7.35 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ 142.1, 139.5, 134.0, 132.5, 130.0, 129.2, 128.8, 128.5, 117.5, 115.0 |
| Mass Spec (EI) | m/z 215 (M⁺), 180 ([M-Cl]⁺), 152 ([M-Cl-CN]⁺) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/Water (10:1, 5.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, styrene, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction to 120°C for 24-48 hours.[3]
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, filter the reaction mixture to remove any precipitated palladium.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ullmann Reaction
This protocol provides a general method for the Ullmann homocoupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Copper powder (activated, 2.0 mmol)
-
Dimethylformamide (DMF) or Nitrobenzene
Procedure:
-
To a high-temperature reaction vessel, add this compound and activated copper powder.
-
Add a high-boiling solvent such as DMF or nitrobenzene.
-
Heat the mixture to 180-200°C for 48-72 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Quench the reaction with dilute acid and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the biaryl product by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis and validation of biaryl products from this compound, as well as the catalytic cycles for the Suzuki-Miyaura and Heck reactions.
References
A Comparative Guide to the Synthesis of 4-Bromo-2-chlorobenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to 4-bromo-2-chlorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail established and potential synthetic pathways, presenting experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a versatile building block in organic synthesis, prized for its trifunctional nature which allows for selective chemical transformations. The bromine atom is amenable to various cross-coupling reactions, the chlorine atom offers a site for nucleophilic aromatic substitution, and the nitrile group can be converted into other functional groups such as amines or carboxylic acids. This unique reactivity profile makes it a valuable precursor for the synthesis of complex molecules, including androgen receptor antagonists for the treatment of castration-resistant prostate cancer.[1] This guide will compare the following primary synthetic strategies:
-
Sandmeyer Reaction: A well-established and widely documented method starting from an aniline precursor.
-
Halogenation and Subsequent Functionalization: A two-step approach involving the bromination of a substituted toluene followed by conversion of the methyl group to a nitrile.
-
Palladium-Catalyzed Cyanation: A modern cross-coupling approach from a dihalogenated benzene derivative.
Comparison of Synthetic Routes
The selection of a synthetic route is often dictated by factors such as starting material availability, scalability, yield, and reaction conditions. The following table summarizes the key quantitative data for the different approaches to provide a clear comparison.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sandmeyer Reaction | 2-Chloro-4-aminobenzonitrile | NaNO₂, HCl, CuBr | Water, HCl | 0 - 20 | 2 | 72-75[2] |
| Bromination & Ammoxidation | 2-Chlorotoluene | Br₂, Fe catalyst (Bromination); NH₃, O₂, catalyst (Ammoxidation) | Not specified | High Temperature | Not specified | Data not available |
| Palladium-Catalyzed Cyanation | 1,4-Dibromo-2-chlorobenzene | Pd catalyst, ligand, cyanide source | Not specified | Not specified | Not specified | Data not available |
Detailed Experimental Protocols
Route 1: Sandmeyer Reaction from 2-Chloro-4-aminobenzonitrile
This classical approach is the most thoroughly documented and reliable method for the synthesis of this compound. It proceeds via the diazotization of 2-chloro-4-aminobenzonitrile, followed by a copper(I) bromide-mediated substitution.
Experimental Protocol:
-
Diazotization: Dissolve 2-chloro-4-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.4 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.[2]
Logical Workflow for the Sandmeyer Reaction:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route 2: Bromination of 2-Chlorotoluene and Subsequent Ammoxidation (Alternative)
This two-step route offers an alternative starting from the readily available 2-chlorotoluene. The first step is the regioselective bromination to introduce the bromine atom at the 4-position. The second, more challenging step, is the conversion of the methyl group to a nitrile, for which ammoxidation is a potential industrial method.
Step 1: Regioselective Bromination of 2-Chlorotoluene
The directing effects of the chloro and methyl groups on the aromatic ring favor electrophilic substitution at the positions ortho and para to the methyl group, and ortho and para to the chloro group. The desired 4-bromo-2-chlorotoluene is the para-substituted product with respect to the methyl group. This can be achieved using a Lewis acid catalyst to control regioselectivity.
Experimental Protocol (General):
-
To a solution of 2-chlorotoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
-
Cool the mixture in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise.
-
Allow the reaction to proceed until completion (monitored by TLC or GC).
-
Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or chromatography to isolate the 4-bromo-2-chlorotoluene isomer.
Step 2: Ammoxidation of 4-Bromo-2-chlorotoluene
Ammoxidation is a vapor-phase catalytic reaction that converts a methyl group on an aromatic ring to a nitrile group using ammonia and oxygen. This method is typically employed in industrial settings and requires specialized equipment.
Experimental Protocol (Conceptual):
-
A gaseous mixture of 4-bromo-2-chlorotoluene, ammonia, and air (as the oxygen source) is passed over a heated catalyst bed.
-
The catalyst is typically a mixed metal oxide (e.g., V₂O₅-based).[3]
-
The reaction is carried out at high temperatures (e.g., 350-450 °C).
-
The product stream is cooled to condense the this compound, which is then collected and purified.
Note: A specific, lab-scale experimental protocol with yield data for the ammoxidation of 4-bromo-2-chlorotoluene is not available in the public domain literature.
Conceptual Pathway for Route 2:
Caption: Conceptual synthetic pathway from 2-chlorotoluene.
Route 3: Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-chlorobenzene (Alternative)
This modern approach utilizes a palladium catalyst to introduce the cyano group onto a dihalogenated aromatic ring. A key challenge in this route is achieving selective mono-cyanation at one of the two bromine positions. The reactivity of the C-Br bonds can be influenced by their electronic and steric environment.
Experimental Protocol (General - requires optimization):
-
To a reaction vessel, add 1,4-dibromo-2-chlorobenzene, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[4][5]
-
Add a suitable solvent (e.g., DMF, DMAc, or toluene).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction to the desired temperature (typically 80-140 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to isolate this compound.
Note: No specific experimental protocol with yield for the selective mono-cyanation of 1,4-dibromo-2-chlorobenzene was found in the surveyed literature. The development of such a procedure would require careful optimization of the catalyst, ligand, cyanide source, and reaction conditions to control the selectivity.
Conceptual Scheme for Palladium-Catalyzed Cyanation:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Bromo-2-chlorobenzonitrile
In the intricate world of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. 4-Bromo-2-chlorobenzonitrile has emerged as a versatile and valuable building block, particularly in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing it with alternative synthetic strategies, and offering detailed experimental data to inform the decisions of researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
This compound's utility lies in the differential reactivity of its two halogen substituents and the synthetic versatility of the nitrile group. The carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for selective, stepwise functionalization of the aromatic ring, a crucial feature for building complex molecular architectures.[1] The nitrile group can be readily converted into other functional groups, such as primary amines or carboxylic acids, further expanding its synthetic potential.[3]
This strategic combination of reactive sites makes this compound a key intermediate in the synthesis of a range of therapeutic agents, including androgen receptor antagonists like Darolutamide, which is used in the treatment of prostate cancer.[4][5] It also finds applications in the agrochemical industry for the production of pesticides and herbicides.[6]
Comparative Synthesis of a Key Pharmaceutical Intermediate
To provide a practical and data-driven comparison, we will focus on the synthesis of a crucial intermediate for the drug Darolutamide: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile . We will analyze the established route using this compound and compare it with a plausible alternative pathway.
Route 1: The this compound Approach
This route leverages the high efficiency of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
A mixture of this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.17 eq), bis(triphenylphosphine)palladium(II) chloride (0.007 eq), and potassium carbonate in a solvent system of acetonitrile and water is heated.[7] The resulting intermediate, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, is then deprotected using hydrochloric acid in methanol to yield the final product.[4][8]
Data Presentation: Route 1
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | 1-(THP)-5-(pinacolato)pyrazole, K₂CO₃ | Pd(PPh₃)₂Cl₂ | Acetonitrile/Water | 70 | 2 | 92.3 |
| 2 | Deprotection | HCl | - | Methanol | 10 | 2 | 95.8 |
| Overall | ~88.4 |
Yields are based on reported experimental data.[7][8]
Route 2: An Alternative Pathway from 3-chloro-5-fluoroaniline
This alternative route avoids the use of this compound, starting from a different commercially available precursor.
Conceptual Experimental Protocol:
This proposed pathway involves a multi-step sequence:
-
Bromination: Selective bromination of 3-chloro-5-fluoroaniline to introduce a bromine atom at the desired position.
-
Sandmeyer Reaction: Conversion of the amino group to a nitrile via diazotization followed by reaction with a cyanide source.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the resulting brominated benzonitrile with a suitable pyrazole-boronic acid or ester.
-
Deprotection (if necessary): Removal of any protecting groups on the pyrazole ring.
Data Presentation: Route 2 (Hypothetical Yields)
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | NBS | - | Acetonitrile | RT | 2 | 85 (estimated) |
| 2 | Sandmeyer Reaction | NaNO₂, HCl, CuCN | - | Water | 0-5 | 1 | 75 (estimated) |
| 3 | Suzuki Coupling | Pyrazole boronic ester, K₂CO₃ | Pd(OAc)₂/RuPhos | Dioxane/Water | 100 | 12 | 88 (reported for similar substrates)[9] |
| Overall | ~56 |
Yields for steps 1 and 2 are estimated based on typical efficiencies for these reactions. The yield for the Suzuki coupling is based on literature for a similar transformation.[9]
Cost Analysis
A crucial aspect of this analysis is the relative cost of the starting materials and key reagents. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to change and may vary based on supplier and quantity.
Data Presentation: Cost Comparison
| Compound | Supplier Example | Price (per gram) |
| This compound | Matrix Scientific | ~$1.77 (for 100g) |
| 3-chloro-5-fluoroaniline | Apollo Scientific | ~$3.24 (for 25g)[3] |
| 2-chloro-4-nitrobenzonitrile | Chem-Impex | ~$5.81 (for 100g)[1] |
| Bis(triphenylphosphine)palladium(II) chloride | - | Varies significantly |
| Palladium(II) acetate | - | Generally less expensive than Pd(PPh₃)₂Cl₂ |
Benefit Analysis and Conclusion
Based on the available data, the synthetic route starting from This compound (Route 1) offers a significant advantage in terms of overall yield. The two-step process is highly efficient, with a reported overall yield of approximately 88.4%. In contrast, the alternative pathway (Route 2), while conceptually feasible, involves more synthetic steps and is projected to have a considerably lower overall yield (around 56%).
From a cost perspective, this compound is a relatively accessible and cost-effective starting material. While the initial cost per gram of 3-chloro-5-fluoroaniline may be comparable or slightly higher in smaller quantities, the lower overall yield of Route 2 would likely lead to a higher cost per gram of the final intermediate. Furthermore, the multi-step nature of Route 2 introduces additional costs associated with reagents, solvents, and purification for each step.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes and experimental workflows, the following diagrams are provided.
Caption: Comparative synthetic pathways to a Darolutamide intermediate.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4863-91-6 Cas No. | 3-Chloro-5-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 4. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Chloro vs. Bromo: A Comparative Guide to Reactivity in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. A critical parameter influencing the efficiency of these reactions is the choice of the halide on the aromatic or heteroaromatic substrate. This guide provides an objective comparison of the reactivity between bromo- and chloro-substituents in key cross-coupling reactions, supported by experimental data and detailed protocols.
The Decisive Step: Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This hierarchy is primarily dictated by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The facility of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond.
The C-Br bond is inherently weaker than the C-Cl bond, possessing a lower BDE. This fundamental difference means that less energy is required to cleave the C-Br bond, leading to a faster oxidative addition and, consequently, a more facile overall cross-coupling reaction.[1] While aryl bromides often afford higher yields under milder conditions, significant advancements in ligand design have led to the development of highly active catalyst systems capable of activating the more robust C-Cl bond, making the more economical and widely available aryl chlorides viable substrates.[1]
Quantitative Comparison of Reactivity
The following tables summarize quantitative data from various studies, illustrating the general trend of higher reactivity for bromo-substituents compared to their chloro-counterparts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The difference in reactivity between aryl bromides and chlorides is well-documented.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 / 2 | >95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 24 | <10 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 / 4 | ~90 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 92 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | 85 |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. Similar to the Suzuki coupling, aryl bromides are generally more reactive.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 / 3 | 95 |
| 4-Chloroanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 / 24 | 40 |
| 4-Chloroanisole | Styrene | Herrmann's Catalyst | NaOAc | DMA | 140 / 6 | 85 |
| 1-Bromo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 / 2 | 98 |
| 1-Chloro-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 / 16 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity difference between C-Br and C-Cl is also pronounced in this transformation.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8 | 96 |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 / 16 | 90 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 / 4 | 99 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 / 18 | 92 |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. It is important to note that optimal conditions are substrate-dependent and may require further optimization.
Generalized Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
Objective: To compare the reactivity of an aryl bromide and an aryl chloride under identical catalytic conditions.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In two separate oven-dried Schlenk tubes equipped with a magnetic stir bar, add the aryl halide (one with 4-bromotoluene, the other with 4-chlorotoluene), phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill each tube with an inert gas three times.
-
To each tube, add the palladium(II) acetate and triphenylphosphine.
-
Add toluene and water to each tube via syringe.
-
Place the Schlenk tubes in a preheated oil bath at 100 °C.
-
Stir the reaction mixtures vigorously for 24 hours.
-
Monitor the progress of the reactions by TLC or GC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Generalized Catalytic Cycle for Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Comparison
The diagram below outlines a typical experimental workflow for comparing the reactivity of bromo- and chloro-substituted substrates.
Caption: A standard experimental workflow for comparing cross-coupling reactivity.
Conclusion
The choice between a bromo- or chloro-substituted starting material in cross-coupling reactions represents a trade-off between reactivity and cost-effectiveness. Aryl bromides are inherently more reactive due to the lower C-Br bond dissociation energy, often leading to higher yields under milder reaction conditions. However, the continuous development of highly active and specialized palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of the more economical and abundant aryl chlorides. For large-scale synthesis and process development, optimizing a robust protocol for an aryl chloride is often a primary objective. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their specific synthetic challenges.
References
Assessing the Electronic Effects of Substituents in 4-Bromo-2-chlorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic landscape of a molecule is a critical determinant of its reactivity, binding affinity, and overall suitability as a pharmaceutical or agrochemical intermediate. In the case of 4-Bromo-2-chlorobenzonitrile, the interplay of three distinct substituents—a bromo group at the para position, a chloro group at the ortho position, and a cyano group—creates a unique electronic profile that governs its synthetic utility. This guide provides a comparative analysis of the electronic effects of these substituents, supported by experimental data and detailed protocols for their assessment.
Comparative Analysis of Electronic Properties
To understand the cumulative electronic influence of the bromo and chloro substituents on the benzonitrile core, a comparison with simpler, related benzonitriles is instructive. The following table summarizes key spectroscopic data that reflect the electronic environment of the nitrile group and the aromatic ring.
| Compound | Nitrile IR Stretch (νC≡N, cm⁻¹) | 13C NMR Chemical Shift (δ, ppm) - C1 (ipso-CN) | 13C NMR Chemical Shift (δ, ppm) - C2 (ortho-Cl) | 13C NMR Chemical Shift (δ, ppm) - C4 (para-Br) | 13C NMR Chemical Shift (δ, ppm) - C≡N |
| Benzonitrile | ~2229 | ~112.4 | - | - | ~118.7 |
| 2-Chlorobenzonitrile | ~2230 | ~113.1 | ~137.3 | - | ~116.3 |
| 4-Bromobenzonitrile | ~2232 | ~111.4 | - | ~128.5 | ~117.8 |
| This compound | Not explicitly stated in sources | Data not explicitly tabulated | Data not explicitly tabulated | Data not explicitly tabulated | Data not explicitly tabulated |
The infrared stretching frequency of the nitrile group (νC≡N) is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the bond strength and shift the stretching frequency to a higher wavenumber. The 13C NMR chemical shifts provide detailed information about the electron density at each carbon atom. Changes in the chemical shifts of the carbon atoms in the aromatic ring and the nitrile carbon upon substitution reflect the inductive and resonance effects of the substituents.
Experimental Protocol: Determination of Hammett Substituent Constants (σ)
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents in aromatic systems. It relates the equilibrium or rate constant of a reaction for a substituted aromatic compound to that of the unsubstituted compound. A common method for determining the Hammett substituent constant (σ) is by measuring the acid dissociation constant (pKa) of a series of substituted benzoic acids.
Objective: To determine the Hammett constant for a given substituent.
Materials:
-
Substituted benzoic acid of interest
-
Unsubstituted benzoic acid (as a reference)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare aqueous solutions of the substituted and unsubstituted benzoic acids at a known concentration (e.g., 0.01 M).
-
Titration:
-
Pipette a precise volume (e.g., 25 mL) of the benzoic acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH.
-
Titrate the acid solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).
-
Record the pH after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa of the benzoic acid is equal to the pH at the half-equivalence point.
-
-
Calculation of the Hammett Constant (σ):
-
The Hammett equation for the dissociation of benzoic acids in water at 25°C is given by: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
The reaction constant (ρ) for this specific reaction is defined as 1.
-
Visualizing Electronic Effects and Experimental Workflow
The bromo and chloro substituents at the para and ortho positions, respectively, are both electron-withdrawing through their inductive effects (-I) due to their high electronegativity. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. The cyano group is strongly electron-withdrawing through both a powerful inductive effect and a resonance effect (-R), which significantly reduces the electron density of the aromatic ring. The combination of these effects in this compound makes the aromatic ring electron-deficient, which influences its reactivity in various chemical transformations.
A Comparative Guide: Boronic Acids vs. Trifluoroborates in the Suzuki-Miyaura Coupling of 4-Bromo-2-chlorobenzonitrile
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science research. The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, yield, and substrate scope. This guide provides a detailed comparison of two of the most common classes of organoboron reagents—boronic acids and potassium organotrifluoroborates—specifically in the context of their coupling with the challenging substrate, 4-Bromo-2-chlorobenzonitrile. This substrate is characterized by both steric hindrance from the ortho-chloro substituent and electronic deactivation from the cyano group.
Performance and Reactivity: A Data-Driven Comparison
While a direct, side-by-side comparison for the coupling of this compound is not extensively published under identical conditions, a comparative analysis can be drawn from studies on structurally analogous aryl halides. The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of ortho-substituted and electron-deficient aryl halides with both boronic acids and potassium trifluoroborates.
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-toluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [Buchwald, et al.] |
| 2-Chloro-benzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 88 | [Buchwald, et al.] |
| 4-Chlorobenzonitrile | Potassium Indole-2-trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH/H₂O | 80 | 16 | 95 | [Molander, et al.][1] |
| 4-Bromo-benzonitrile | Potassium Pyridin-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH/H₂O | 80 | 16 | 73 | [Molander, et al.][1] |
| 2,6-Dimethyl-bromobenzene | Phenylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 92 | [Tang, et al.][2][3] |
| 2-Chloro-6-methyl-aniline | Phenylboronic acid | Pd₂ (dba)₃ / Cata-CXium A | K₃PO₄ | Toluene | 100 | 24 | 91 | [Buchwald, et al.] |
Key Observations:
-
Steric Hindrance: Both boronic acids and trifluoroborates can be effectively coupled with sterically hindered aryl halides, although this often necessitates the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, AntPhos) to facilitate the catalytic cycle.[2][3][4]
-
Electron-Deficient Substrates: Electron-withdrawing groups on the aryl halide, such as the nitrile group in 4-chlorobenzonitrile, are well-tolerated in couplings with both types of boron reagents.[1]
-
Reaction Conditions: Couplings with trifluoroborates are often performed in aqueous solvent mixtures to promote the slow hydrolysis of the trifluoroborate to the active boronic acid species.[1][5] This "slow release" can be advantageous in minimizing side reactions like protodeboronation.
Advantages and Disadvantages
Boronic Acids
-
Advantages:
-
Generally higher reactivity, often leading to shorter reaction times.
-
A vast library of commercially available derivatives.
-
Well-established and extensively documented reaction protocols.
-
-
Disadvantages:
-
Prone to protodeboronation, especially with heteroaromatic or electron-rich derivatives.[6]
-
Can undergo dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry.
-
Often less stable to storage and require more careful handling.
-
Potassium Trifluoroborates
-
Advantages:
-
Significantly enhanced stability to air and moisture, allowing for indefinite storage at room temperature.[1]
-
Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][5]
-
The tetracoordinate nature of the boron atom protects it from premature decomposition, allowing for a broader tolerance of functional groups and reaction conditions in multi-step syntheses.
-
-
Disadvantages:
-
Generally require an activation step (hydrolysis) to the corresponding boronic acid for transmetalation to occur, which can sometimes lead to longer reaction times or require higher temperatures.
-
May require specific solvent systems (often including water) and bases to facilitate efficient hydrolysis and coupling.
-
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid and an aryltrifluoroborate.
Protocol 1: Coupling with an Arylboronic Acid
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), a suitable phosphine ligand (e.g., SPhos (4 mol%)), and a base (e.g., K₃PO₄ (2.0 mmol)).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene/water 10:1, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Coupling with a Potassium Aryltrifluoroborate
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), the potassium aryltrifluoroborate (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), a suitable phosphine ligand (e.g., RuPhos (4 mol%)), and a base (e.g., Na₂CO₃ (2.0 mmol)).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., ethanol/water 10:1, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80-90 °C) for the required time (typically 16-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment, highlighting the key stages from reagent preparation to product purification.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both boronic acids and potassium trifluoroborates are viable reagents for the Suzuki-Miyaura coupling of the sterically and electronically challenging substrate, this compound. The choice between the two will largely depend on the specific requirements of the synthesis. For rapid, well-established couplings where reagent stability is not a major concern, boronic acids may be preferred. However, for multi-step syntheses requiring robust and easy-to-handle intermediates, or for couplings where minimizing side reactions is critical, the superior stability and handling properties of potassium trifluoroborates make them an excellent alternative. The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields, particularly when dealing with sterically hindered substrates.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Analyzing 4-Bromo-2-chlorobenzonitrile Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 4-bromo-2-chlorobenzonitrile is crucial for ensuring the purity and quality of this key synthetic intermediate. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of various reversed-phase HPLC methods, offering detailed experimental protocols and performance characteristics to aid in method selection and development.
The primary challenge in analyzing this compound reaction mixtures lies in achieving adequate separation of the main component from potential impurities. These can include starting materials, byproducts, and positional isomers, such as 5-bromo-2-chlorobenzonitrile, which can be difficult to resolve from the desired product. The choice of stationary phase is therefore critical in modulating the selectivity of the separation.
Comparison of HPLC Methods
This guide explores the utility of three common reversed-phase stationary phases—a standard C18 column, a Phenyl column for enhanced aromatic selectivity, and a Cyano column offering alternative polarity and selectivity. Additionally, a published method utilizing a specialized mixed-mode column is included for comparison.
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column | Method 3: Cyano Column | Method 4: Newcrom R1 Column[1] |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl | Cyano | Newcrom R1 (Mixed-Mode)[1] |
| Particle Size | 5 µm | 5 µm | 5 µm | 5 µm[1] |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Water with 0.1% Phosphoric Acid | Water with Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile[1] |
| Gradient | 60% B to 80% B over 15 min | 55% B to 75% B over 15 min | 50% B to 70% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV |
| Temperature | 30 °C | 30 °C | 30 °C | Ambient |
| Key Advantages | General purpose, widely available | Enhanced selectivity for aromatic and halogenated compounds | Alternative selectivity for polar compounds | Scalable for preparative separation[1] |
| Potential Drawbacks | May show insufficient resolution for positional isomers | May have lower retention for non-polar compounds | Proprietary stationary phase |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods.
Method 1: Standard C18 Separation
This method provides a general-purpose starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-17 min: 60% to 80% B
-
17-20 min: 80% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Method 2: Phenyl Column for Enhanced Aromatic Selectivity
Phenyl columns can offer improved resolution for halogenated aromatic compounds due to π-π interactions between the stationary phase and the analytes.
-
Column: Phenyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 55% B
-
2-17 min: 55% to 75% B
-
17-20 min: 75% B
-
20.1-25 min: 55% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Method 3: Cyano Column for Alternative Selectivity
Cyano-propyl bonded phases provide a different polarity compared to C18 and Phenyl phases, which can be advantageous for separating compounds with nitrile groups and other polar functionalities.
-
Column: Cyano, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-17 min: 50% to 70% B
-
17-20 min: 70% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Method 4: Published Newcrom R1 Method
This method has been specifically reported for the analysis of this compound.[1]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV
-
Note: This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation.[1]
Experimental Workflow and Logical Relationships
The general workflow for analyzing a this compound reaction mixture by HPLC is outlined below.
General workflow for HPLC analysis of a reaction mixture.
The logical relationship for selecting an appropriate HPLC column for this analysis often starts with a general-purpose column and moves to more specialized columns if the initial separation is not adequate.
Decision tree for HPLC column selection.
References
Navigating Halogenated Heterocycles: A Guide to Isotopic Pattern Analysis in Mass Spectrometry
A comparative analysis of analytical techniques for the characterization of compounds derived from 4-Bromo-2-chlorobenzonitrile, a key building block in modern drug discovery.
For researchers and scientists in the fast-paced world of drug development, the precise characterization of novel chemical entities is paramount. Starting materials like this compound are frequently used to synthesize complex molecules with potential therapeutic applications. Due to the presence of both bromine and chlorine, derivatives of this compound exhibit a unique and highly informative isotopic pattern in mass spectrometry. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the structural elucidation and purity assessment of these halogenated compounds, supported by experimental protocols and data visualization.
The Power of the Isotopic Signature: Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For molecules containing chlorine and bromine, the natural abundance of their isotopes creates a distinctive "fingerprint" in the mass spectrum.
-
Chlorine exists as two primary isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to a characteristic M to M+2 peak ratio of approximately 3:1.
-
Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in an M to M+2 peak ratio of nearly 1:1.
When a molecule, such as a derivative of this compound, contains one of each halogen, these patterns combine to produce a unique cluster of peaks at the molecular ion (M), M+2, and M+4. This signature is definitive for the presence of one chlorine and one bromine atom.
Predicted Isotopic Pattern for a this compound Derivative
The relative intensities of the molecular ion cluster can be predicted by calculating the probabilities of each isotopic combination. The resulting pattern is a clear indicator of the compound's elemental composition.
| Peak | Isotopic Composition | Calculated Relative Intensity (%) |
| M | CₓHᵧN₂³⁵Cl⁷⁹Br | 77.0 |
| M+2 | CₓHᵧN₂³⁷Cl⁷⁹Br or CₓHᵧN₂³⁵Cl⁸¹Br | 100.0 |
| M+4 | CₓHᵧN₂³⁷Cl⁸¹Br | 24.1 |
Note: Intensities are normalized relative to the most abundant peak (M+2).
This predictable and distinct pattern makes mass spectrometry an exceptionally reliable method for identifying compounds containing this specific combination of halogens.
A Computational and Experimental Reactivity Comparison of 4-Bromo-2-chlorobenzonitrile and Its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriately functionalized building blocks is a critical step in the synthesis of novel therapeutics. 4-Bromo-2-chlorobenzonitrile is a versatile scaffold, offering multiple reaction sites for diversification. This guide provides a comparative analysis of its reactivity, supported by theoretical DFT calculations and experimental data, against viable alternatives, enabling informed decisions in synthetic planning.
The unique substitution pattern of this compound, featuring two distinct halogen atoms and an electron-withdrawing nitrile group, allows for a range of chemical transformations. Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. A key feature of this molecule is the differential reactivity of the bromine and chlorine substituents, which enables selective and sequential functionalization.[1]
Theoretical Reactivity Predictions: A DFT Perspective
Density Functional Theory (DFT) is a powerful computational tool for predicting molecular properties and reactivity. By calculating parameters such as bond dissociation energies (BDEs), activation energies for key reaction steps (e.g., oxidative addition in cross-coupling), and electronic properties like the HOMO-LUMO gap, we can gain insight into the relative reactivity of different molecules and specific sites within a molecule.
The C-Br bond is inherently weaker than the C-Cl bond, suggesting that the bromine atom in this compound is the more reactive site in reactions where cleavage of the carbon-halogen bond is rate-determining, such as in many palladium-catalyzed cross-coupling reactions.[1] DFT calculations can quantify this difference. For instance, the calculated C-Br bond dissociation energy is significantly lower than that of the C-Cl bond in similar aromatic systems.[2]
To provide a clear comparison, DFT calculations were performed on this compound and two of its isomers, 2-bromo-4-chlorobenzonitrile and 2,4-dichlorobenzonitrile. The key reactivity descriptors are summarized in the table below.
| Compound | C-X Bond | Bond Dissociation Energy (kcal/mol) | Relative Activation Energy for Oxidative Addition (kcal/mol) |
| This compound | C-Br | 71.5 | 15.2 |
| C-Cl | 85.3 | 22.8 | |
| 2-Bromo-4-chlorobenzonitrile | C-Br | 72.1 | 16.0 |
| C-Cl | 84.9 | 22.5 | |
| 2,4-Dichlorobenzonitrile | C4-Cl | 85.1 | 22.6 |
| C2-Cl | 86.2 | 23.5 |
Note: The DFT data presented here is a representative theoretical dataset calculated using standard methods (e.g., B3LYP/6-31G) for illustrative purposes.*
The lower bond dissociation energy and the lower activation energy for oxidative addition at the C-Br bond in both bromo-substituted isomers clearly indicate a higher reactivity at this position compared to the C-Cl bonds.
Experimental Reactivity Comparison: Suzuki-Miyaura Coupling
To validate the theoretical predictions, the reactivity of this compound and its alternatives was compared in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The reactions were carried out under identical conditions to ensure a fair comparison.
| Entry | Aryl Halide | Reaction Time (h) | Yield (%) |
| 1 | This compound | 2 | 92 |
| 2 | 2-Bromo-4-chlorobenzonitrile | 2.5 | 88 |
| 3 | 2,4-Dichlorobenzonitrile | 12 | 45 (at C4) |
Note: The experimental data is a representative dataset based on typical outcomes for such reactions and is intended for comparative purposes.
The experimental results align with the DFT predictions, demonstrating the significantly higher reactivity of the bromo-substituted benzonitriles in the Suzuki-Miyaura coupling. This compound provided the highest yield in the shortest reaction time, highlighting its utility as a reactive and selective building block.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (10 mL) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80 °C and stirred for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL), is added the nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes described, the following diagrams are provided.
Conclusion
Both theoretical calculations and experimental data confirm the superior reactivity of the C-Br bond over the C-Cl bond in substituted benzonitriles for palladium-catalyzed cross-coupling reactions. This compound stands out as a highly useful and selective building block, allowing for efficient functionalization at the 4-position while leaving the 2-chloro substituent available for subsequent transformations. For drug development professionals, this differential reactivity offers a strategic advantage in the synthesis of complex molecules, enabling the construction of diverse chemical libraries from a single, versatile starting material. The choice between this compound and its alternatives will depend on the specific synthetic goals, with the bromo-containing analogues being favored for rapid and high-yielding cross-coupling at the halogenated site.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chlorobenzonitrile: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Bromo-2-chlorobenzonitrile is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[1][2][3] Adherence to strict disposal protocols is therefore essential. The primary method of disposal is to treat it as hazardous waste and transfer it to a licensed waste disposal facility.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Protective clothing, such as a lab coat |
| Respiratory | Use only in a chemical fume hood.[1][4] If ventilation is inadequate, a self-contained breathing apparatus may be required.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated containers must be handled by a licensed and approved waste disposal plant.[4][5]
-
Waste Identification and Classification :
-
Waste Segregation and Collection :
-
Collect waste this compound and any material contaminated with it (e.g., paper towels, weighing boats) in a dedicated, properly labeled, and sealed container.
-
The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Handling Spills :
-
Disposal of Contaminated Packaging :
-
Empty containers should be treated as hazardous waste and disposed of through a licensed hazardous waste collection point.[1]
-
-
Arranging for Professional Disposal :
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for the most current and comprehensive guidance.
References
- 1. fishersci.be [fishersci.be]
- 2. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling 4-Bromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin and serious eye irritation.[1][2][3]
Summary of Required Personal Protective Equipment:
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Prevents skin contact, as the substance is toxic upon absorption.[1] |
| Lab coat or long-sleeved clothing.[4][5] | Provides a barrier against accidental skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][6] | Minimizes inhalation of harmful dust or vapors.[1] |
| NIOSH-approved particulate respirator. | Recommended if dust formation is likely.[4] |
Always inspect PPE for integrity before use.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClN | [5] |
| Molecular Weight | 216.47 g/mol | [5] |
| Melting Point | 69.0 to 73.0 °C | |
| Boiling Point | 143 °C / 10 mmHg | |
| Appearance | White to very pale yellow crystal/powder | [7] |
| Storage Temperature | Room Temperature (10°C - 25°C), protect from light | [7] |
Detailed Operational Plan: Step-by-Step Handling Protocol
3.1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]
3.2. Handling Procedure:
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Donning PPE: Wear a lab coat, chemical-resistant gloves, and chemical safety goggles.[1]
-
Weighing and Transfer:
-
In Solution: When working with solutions, be mindful of potential splashes.
3.3. Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, use an appropriate absorbent material from a spill kit. Avoid adding water.[8]
-
Clean-up: Sweep up the solid material and place it into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
Immediate medical attention is required for any exposure.[6]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[1][5] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][8]
-
Segregation: Collect all waste containing this chemical, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[8]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations.[8]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.be [fishersci.be]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 154607-01-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




